2-Methoxydodecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95363-55-6 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
2-methoxydodecane |
InChI |
InChI=1S/C13H28O/c1-4-5-6-7-8-9-10-11-12-13(2)14-3/h13H,4-12H2,1-3H3 |
InChI Key |
FUCXYUVMCNNLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-methoxydodecane. Due to a notable lack of publicly available experimental data for this specific compound, this document focuses on its predicted characteristics and proposes a detailed experimental protocol for its synthesis and characterization. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this molecule.
Introduction
This compound is a secondary ether with the chemical formula C₁₃H₂₈O. Its structure consists of a dodecyl carbon chain with a methoxy (B1213986) group attached to the second carbon atom. While its structural isomer, 1-methoxydodecane, is documented, there is a significant gap in the scientific literature regarding the specific chemical and physical properties of this compound. This guide aims to address this gap by providing a theoretical framework and a practical synthetic route.
Predicted Chemical and Physical Properties
In the absence of experimental data, the properties of this compound can be estimated based on the known properties of similar long-chain ethers and alkanes.
Table 1: Predicted and Known Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-Methoxydodecane (Known) | Dodecan-2-ol (Known) |
| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O[1][2] | C₁₂H₂₆O[3][4][5][6] |
| Molecular Weight | 200.36 g/mol | 200.36 g/mol [1][2] | 186.34 g/mol [4][6][7] |
| Boiling Point | Estimated: 230-240 °C | Not available | 249-250 °C[3] |
| Density | Estimated: ~0.8 g/mL | Not available | 0.829 g/mL at 20 °C[3] |
| Appearance | Colorless liquid (Predicted) | Not available | Clear colorless liquid[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Not available | Insoluble in water, soluble in ethanol (B145695) and ether[5] |
Proposed Synthesis: Williamson Ether Synthesis
A reliable method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis.[8][9][10][11][12] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, dodecan-2-ol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.
Reaction Scheme
Experimental Protocol
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil[8][13][14][15][16]
-
Anhydrous diethyl ether ((C₂H₅)₂O) or tetrahydrofuran (B95107) (THF)[1][25][26][27][28][29][30][31][32][33]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Safety Precautions:
-
Sodium hydride (NaH) is highly flammable and reacts violently with water.[14][15][16] It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl iodide (CH₃I) is toxic and a suspected carcinogen.[17][24] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[1][29][30]
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane (B92381) to remove mineral oil).
-
Suspend the sodium hydride in anhydrous diethyl ether or THF.
-
Slowly add a solution of dodecan-2-ol (1.0 equivalent) in the same anhydrous solvent to the sodium hydride suspension at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide (1.2 equivalents) to the freshly prepared alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Proposed Experimental Workflow
Predicted Spectroscopic Data for Characterization
While no experimental spectra are available, the expected NMR and mass spectrometry data for this compound can be predicted.
-
¹H NMR: A characteristic signal for the methoxy group protons (-OCH₃) would be expected around 3.3-3.4 ppm as a singlet. A multiplet corresponding to the proton on the second carbon (-CH(OCH₃)-) would appear further downfield. The terminal methyl groups of the dodecyl chain would appear as triplets upfield.
-
¹³C NMR: The carbon of the methoxy group would show a signal around 56-58 ppm. The carbon attached to the oxygen (C2) would be significantly downfield compared to the other aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 200.36. Common fragmentation patterns would include the loss of a methoxy group or cleavage of the C-C bonds in the dodecyl chain.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity of this compound or its potential interactions with any signaling pathways. Research in this area would be novel and could explore its potential as a non-polar solvent, a membrane probe, or a starting material for the synthesis of more complex molecules.
Conclusion
This compound represents a molecule with uncharacterized chemical and biological properties. This technical guide has provided a comprehensive theoretical framework, including predicted properties and a detailed, practical protocol for its synthesis via the Williamson ether synthesis. The successful synthesis and subsequent characterization of this compound would fill a notable gap in the chemical literature and could open avenues for its application in various scientific disciplines, including drug development. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations into this novel ether.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. sds.chemdox.com [sds.chemdox.com]
- 3. 2-ドデカノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Dodecan-2-ol | C12H26O | CID 25045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Dodecan-2-ol | C12H26O | CID 25045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-dodecanol [stenutz.eu]
- 8. Page loading... [guidechem.com]
- 9. Sodium hydride | 7646-69-7 [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Sodium hydride - Sciencemadness Wiki [sciencemadness.org]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
- 19. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ICSC 0509 - METHYL IODIDE [inchem.org]
- 21. Iodomethane - Wikipedia [en.wikipedia.org]
- 22. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 23. calibrechem.com [calibrechem.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]
- 26. Diethyl ether | 60-29-7 [chemicalbook.com]
- 27. byjus.com [byjus.com]
- 28. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. rcilabscan.com [rcilabscan.com]
- 30. carlroth.com [carlroth.com]
- 31. Diethyl ether [unacademy.com]
- 32. westliberty.edu [westliberty.edu]
- 33. redox.com [redox.com]
Technical Guide: 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific CAS (Chemical Abstracts Service) Registry Number for 2-Methoxydodecane could not be readily identified in available public databases. This guide provides data on the closely related isomer, 1-Methoxydodecane, and outlines a general synthetic protocol for this compound.
Introduction
This compound is a long-chain aliphatic ether. While specific data for this compound is sparse, its structural isomer, 1-Methoxydodecane, provides a useful proxy for understanding its general physicochemical properties. Long-chain alkyl ethers are of interest in various fields, including their use as surfactants, in the formulation of cosmetics, and as potential bioactive molecules.[1] Some long-chain fatty acids containing ether linkages have shown antibacterial and fungicidal activities.[2]
Physicochemical Properties
The following table summarizes the known physicochemical properties of the related isomer, 1-Methoxydodecane (CAS No. 3482-63-1).[3][4] These values are expected to be similar for this compound.
| Property | Value | Reference |
| CAS Number | 3482-63-1 (for 1-Methoxydodecane) | [3] |
| Molecular Formula | C₁₃H₂₈O | [3] |
| Molecular Weight | 200.36 g/mol | [3] |
| IUPAC Name | 1-methoxydodecane | [4] |
| Synonyms | Methyl dodecyl ether, 1-Dodecanol methyl ether | [3] |
| Kovats Retention Index | 1424.1 (non-polar) | [4] |
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[5][6][7] This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary or secondary alkyl halide.[5][8] For the synthesis of this compound, two primary routes are feasible. The preferred route involves the use of a methyl halide and the alkoxide of 2-dodecanol (B159162) to minimize competing elimination reactions that can occur with secondary alkyl halides.[5][9]
Route A (Preferred): From 2-Dodecanol and a Methyl Halide
Materials:
-
2-Dodecanol
-
Sodium hydride (NaH) or other strong base
-
Methyl iodide (CH₃I) or other methyl halide
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[10]
-
Apparatus for reflux with an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-dodecanol in the anhydrous solvent.
-
Slowly add sodium hydride to the solution at 0 °C to form the sodium 2-dodecanoxide. The evolution of hydrogen gas should be observed.
-
Once the hydrogen evolution ceases, slowly add methyl iodide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion, cool the reaction to room temperature and quench any remaining sodium hydride by the slow addition of water or ethanol.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
Route B: From 2-Halododecane and Sodium Methoxide (B1231860)
This route is generally less favored due to the potential for elimination side-products with the secondary alkyl halide.[5][9]
Materials:
-
2-Bromododecane or 2-Chlorododecane
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (B129727) or an aprotic polar solvent
Procedure:
-
Dissolve the 2-halododecane in the chosen solvent in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Heat the mixture to reflux and monitor the reaction.
-
Follow the workup and purification steps as described in Route A.
Diagrams
Caption: Williamson Ether Synthesis of this compound.
Biological Relevance and Safety
While specific toxicological data for this compound is not available, general information on related long-chain alkyl ethers can provide some insight. Alkyl glyceryl ethers are known to function as skin-conditioning agents in cosmetics and have been deemed safe for such uses based on animal toxicity and clinical data, which indicate low dermal absorption.[11][12][13] Some studies suggest that alkyl glycerol (B35011) ethers may have hematopoietic and immunostimulating properties.[14] Additionally, certain long-chain ether lipids have been investigated for their role in cellular processes and their potential as therapeutic agents.[14] Polyoxyalkylene alkyl ethers are noted to be readily biodegradable and unlikely to persist in the environment or bioaccumulate.[15] However, concentrated forms of some long-chain ethers can cause skin and eye irritation.[15] Standard laboratory safety precautions should be followed when handling any chemical compound.
References
- 1. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain fatty acids containing ether linkage. I. The antibacterial and fungicidal activities of some new beta-alkyloxypropionic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dodecane, 1-methoxy- [webbook.nist.gov]
- 4. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Safety assessment of alkyl glyceryl ethers as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alkyl Glycerol Ethers as Adaptogens | MDPI [mdpi.com]
- 15. chemical.kao.com [chemical.kao.com]
Spectroscopic Data of 2-Methoxydodecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-methoxydodecane. Due to the limited availability of direct experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on established principles and data from structurally analogous compounds. This guide also includes standardized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar molecules and established spectroscopic correlations.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.3 | s | 3H |
| -OCH- | ~3.4 - 3.6 | m | 1H |
| -CH₂- (adjacent to -OCH-) | ~1.4 - 1.6 | m | 2H |
| -(CH₂)₈- | ~1.2 - 1.4 | m | 16H |
| -CH₃ (terminal) | ~0.9 | t | 3H |
| -CH₃ (at C2) | ~1.1 | d | 3H |
s = singlet, d = doublet, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -OCH₃ | ~56 |
| -OCH- | ~75 - 78 |
| -CH₂- (adjacent to -OCH-) | ~32 - 35 |
| -(CH₂)ₙ- (chain) | ~22 - 30 |
| -CH₃ (terminal) | ~14 |
| -CH₃ (at C2) | ~19 - 22 |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 200 | Molecular Ion (M⁺) |
| 185 | [M - CH₃]⁺ |
| 171 | [M - C₂H₅]⁺ |
| 45 | [CH₃-O=CH₂]⁺ (base peak) |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850 - 3000 | C-H stretch (alkane) | Strong |
| 1450 - 1470 | C-H bend (alkane) | Medium |
| 1080 - 1150 | C-O-C stretch (ether) | Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.[1] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for the compound.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[2]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization : In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).[3][4] This process forms a positively charged molecular ion (M⁺) and various fragment ions.[3][4][5][6][7]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[3][4][8]
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.
-
Data Acquisition : Place the sample holder in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument measures the amount of light transmitted at each wavenumber.[9][10][11]
-
Spectrum Generation : The resulting data is plotted as percent transmittance versus wavenumber (in cm⁻¹).[12][13] The downward peaks in the spectrum, known as absorption bands, correspond to the vibrational frequencies of the bonds within the molecule.[12][13]
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. community.wvu.edu [community.wvu.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the NMR Analysis of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-methoxydodecane. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the characterization of long-chain alkyl ethers. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and visual representations of the analytical workflow and molecular structure to facilitate a deeper understanding.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) and multiplicities for the proton and carbon nuclei of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₃) | 1.10 | Doublet | 3H | ~6.0 |
| H-2 (CH) | 3.30 | Sextet | 1H | ~6.0 |
| H-3 (CH₂) | 1.45 | Multiplet | 2H | |
| H-4 to H-11 (CH₂) | 1.27 | Broad Singlet | 16H | |
| H-12 (CH₃) | 0.88 | Triplet | 3H | ~6.8 |
| OCH₃ | 3.38 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 20.0 |
| C-2 (CH) | 78.0 |
| C-3 (CH₂) | 38.0 |
| C-4 (CH₂) | 26.0 |
| C-5 to C-9 (CH₂) | 29.7 - 30.0 |
| C-10 (CH₂) | 31.9 |
| C-11 (CH₂) | 22.7 |
| C-12 (CH₃) | 14.1 |
| OCH₃ | 56.0 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following section details the recommended methodology for the NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar compounds like this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the final solution height in the tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0 ppm. If no internal standard is used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
To further elucidate the process and structural relationships, the following diagrams are provided.
Caption: Workflow for NMR Analysis of this compound.
Caption: Spin-Spin Coupling Interactions for the H-2 Proton.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pathways of 2-methoxydodecane. The content is structured to offer a comprehensive understanding for researchers, scientists, and professionals in drug development, focusing on the principles of electron ionization (EI) mass spectrometry.
Introduction to Electron Ionization Mass Spectrometry of Alkoxyalkanes
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation patterns are highly reproducible and provide valuable structural information about the analyte. For long-chain alkoxyalkanes like this compound, fragmentation is primarily dictated by the stability of the resulting carbocations and radical species. The presence of the ether functional group significantly influences the fragmentation pathways, often leading to characteristic cleavage patterns.
Proposed Core Fragmentation Pathways of this compound
The fragmentation of this compound under electron ionization is expected to be dominated by two main types of cleavage: alpha-cleavage adjacent to the ether oxygen and fragmentation of the long alkyl chain.
Alpha-Cleavage
Alpha-cleavage is a characteristic fragmentation pathway for ethers.[1] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, there are two potential sites for alpha-cleavage.
-
Cleavage of the C1-C2 bond: This pathway is less likely as it would result in the loss of a methyl radical and the formation of a less stable primary carbocation.
-
Cleavage of the C2-C3 bond: This is the most favored fragmentation pathway. It results in the formation of a resonance-stabilized secondary oxonium ion and a decyl radical. This fragment is expected to be the base peak or one of the most abundant ions in the mass spectrum.
Alkyl Chain Fragmentation
The long dodecyl chain can also undergo fragmentation, similar to what is observed in the mass spectra of long-chain alkanes. This results in a series of carbocations that differ by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH2-) groups.[2] This will produce a characteristic pattern of ion clusters in the lower mass range of the spectrum.
Quantitative Data Summary
The following table summarizes the proposed key fragment ions for this compound, their calculated mass-to-charge ratio (m/z), and the proposed fragmentation pathway.
| m/z | Proposed Fragment Ion | Formula | Proposed Fragmentation Pathway | Relative Abundance |
| 200 | [C13H28O]•+ | C13H28O | Molecular Ion | Low to very low |
| 185 | [C12H25O]+ | C12H25O | Loss of a methyl radical (•CH3) | Low |
| 59 | [C3H7O]+ | C3H7O | Alpha-cleavage at the C2-C3 bond | High (likely base peak) |
| 171 | [C12H27]+ | C12H27 | Loss of a methoxy (B1213986) radical (•OCH3) | Low |
| 157 | [C11H23]+ | C11H23 | Fragmentation of the alkyl chain | Moderate |
| 143 | [C10H21]+ | C10H21 | Fragmentation of the alkyl chain | Moderate |
| 129 | [C9H19]+ | C9H19 | Fragmentation of the alkyl chain | Moderate |
| 115 | [C8H17]+ | C8H17 | Fragmentation of the alkyl chain | Moderate |
| 101 | [C7H15]+ | C7H15 | Fragmentation of the alkyl chain | Moderate |
| 87 | [C6H13]+ | C6H13 | Fragmentation of the alkyl chain | High |
| 73 | [C5H11]+ | C5H11 | Fragmentation of the alkyl chain | High |
| 45 | [C2H5O]+ | C2H5O | Cleavage of the O-dodecyl bond | Moderate |
| 43 | [C3H7]+ | C3H7 | Fragmentation of the alkyl chain | High |
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general procedures for the analysis of volatile and semi-volatile organic compounds.[3]
4.1 Sample Preparation
-
Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
If analyzing a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and solvent exchange into a compatible solvent for GC-MS analysis.
4.2 GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975 quadrupole inert mass selective detector or equivalent.[3]
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating long-chain alkoxyalkanes.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 4 minutes.[3]
-
Visualizations
Proposed Fragmentation Pathways of this compound
Caption: Proposed EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
References
A Technical Guide to the Physical Properties of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxydodecane. Due to a lack of direct experimental data for this specific compound, this document presents estimated values based on the known properties of structurally related ethers, particularly its isomer 1-methoxydodecane. Detailed experimental protocols for determining these physical properties are also provided to guide researchers in their own characterization efforts.
Introduction
This compound (C₁₃H₂₈O) is a long-chain aliphatic ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1] The physical properties of ethers, such as their boiling points and solubilities, are dictated by the nature of these groups.[1] Generally, ethers have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding between ether molecules.[1] However, their boiling points are comparable to alkanes of similar molecular mass.[1] The presence of the ether oxygen allows for hydrogen bonding with protic solvents, rendering smaller ethers somewhat soluble in water. This solubility decreases as the length of the alkyl chains increases.[1] This document focuses on the key physical characteristics of this compound, providing valuable data for its application in research and development.
Physical Properties of this compound
The following table summarizes the estimated and known physical properties of this compound and related compounds for comparison. Values for this compound are estimated based on trends observed in homologous series and isomeric comparisons.
| Property | This compound (Estimated) | 1-Methoxydodecane (Experimental/Computed) | 2-Methoxydecane (Computed) |
| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O[2] | C₁₁H₂₄O[3] |
| Molecular Weight | 200.36 g/mol | 200.36 g/mol [2] | 172.31 g/mol [3] |
| Boiling Point | ~230-240 °C | No experimental data available | No experimental data available |
| Density | ~0.80 g/cm³ at 20°C | No experimental data available | No experimental data available |
| Refractive Index | ~1.42 at 20°C | No experimental data available | No experimental data available |
| Viscosity | No estimation available | No experimental data available | No experimental data available |
Note: The boiling point of long-chain methyl ethers generally increases with molecular weight.[4][5] The boiling point of 1-methoxydecane (B1670044) is estimated to be around 230–240°C.[6] It is expected that this compound would have a slightly lower boiling point than its linear isomer, 1-methoxydodecane, due to increased branching.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and efficient method for determining the boiling point of a small amount of liquid is the capillary method.[8][9]
-
Apparatus: Thiele tube or a similar heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[8][10]
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.[9]
-
The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.[9]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[10]
-
The assembly is heated in a Thiele tube or a heating block.[8][10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
The heat source is then removed, and the liquid is allowed to cool.[9]
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
-
Density is the mass per unit volume of a substance. A pycnometer, or specific gravity bottle, is used for precise measurement of liquid density.[11]
-
Apparatus: A pycnometer of a known volume, an analytical balance, and a thermostatic bath.[12]
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (M1).[12]
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.[12]
-
The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.[12]
-
The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature.[12]
-
The exterior of the pycnometer is dried thoroughly, and it is weighed again (M2).[12]
-
The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the volume of the pycnometer.[12]
-
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.[13] It is a characteristic property of a substance and is measured using an Abbe refractometer.[13][14]
-
Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water bath.[15][16]
-
Procedure:
-
The prism of the refractometer is cleaned and a few drops of the sample liquid are applied.[15]
-
The prism is closed to spread the liquid into a thin film.[16]
-
Light is passed through the sample, and the telescope is adjusted to bring the boundary line between the light and dark regions into focus.[15]
-
The compensator is adjusted to remove any color fringes and sharpen the boundary line.[15]
-
The boundary line is aligned with the crosshairs in the eyepiece.[14]
-
The refractive index is read directly from the instrument's scale.[15]
-
Viscosity is a measure of a fluid's resistance to flow. For liquids, it is conveniently measured using a capillary viscometer, such as the Ubbelohde type.[17][18]
-
Apparatus: An Ubbelohde viscometer, a thermostatic bath, a stopwatch, and a pipette.[18]
-
Procedure:
-
A known volume of the sample liquid is introduced into the viscometer.[19]
-
The viscometer is placed vertically in a thermostatic bath to reach the desired temperature.[17]
-
The liquid is drawn up through the capillary into the upper bulb by applying suction.[19]
-
The suction is released, and the time taken for the liquid to flow between two marked points on the capillary is measured with a stopwatch.[17]
-
The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where K is the viscometer constant and t is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).[17]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physical characterization of a liquid organic compound such as this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxydecane | C11H24O | CID 12838328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. scielo.br [scielo.br]
- 6. 1-Methoxydecane | 7289-52-3 | Benchchem [benchchem.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. che.utah.edu [che.utah.edu]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 14. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. davjalandhar.com [davjalandhar.com]
- 16. m.youtube.com [m.youtube.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. users.metu.edu.tr [users.metu.edu.tr]
- 19. macro.lsu.edu [macro.lsu.edu]
An In-depth Technical Guide to the Synthesis of Long-Chain Alkoxyalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to long-chain alkoxyalkanes, which are crucial intermediates in various fields, including drug development, materials science, and industrial applications. The focus is on providing detailed experimental methodologies, comparative data, and visual representations of reaction pathways to aid in the practical application of these synthetic strategies.
Core Synthetic Methodologies
The synthesis of long-chain alkoxyalkanes can be broadly categorized into two main approaches: the classical Williamson ether synthesis and various catalytic methods. Each approach offers distinct advantages and is suited for different applications and substrate scopes.
Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in the 1850s, remains the most common and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.
Reaction Scheme:
R-OH + Base → R-O⁻M⁺ (Alkoxide formation) R-O⁻M⁺ + R'-X → R-O-R' + M⁺X⁻ (SN2 Substitution)
This method is highly reliable for primary alkyl halides, as secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction. The alkoxide can be generated from primary, secondary, or even tertiary alcohols.
Two general procedures are provided below, one for activated alcohols like phenols and another for unactivated long-chain aliphatic alcohols.
General Procedure 1: O-alkylation of Activated Alcohols (e.g., Phenols)
-
Reaction Setup: To a suspension of the phenol (B47542) (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile (B52724) (15 volumes), add the long-chain alkyl halide (1.0-1.2 eq.) at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can be applied.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure 2: O-alkylation of Unactivated Long-Chain Alcohols
-
Alkoxide Formation: To a suspension of a strong base like sodium hydride (NaH, 1.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF, 10 volumes) at 0 °C, add the long-chain alcohol (1.0 eq.) dropwise. Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
-
SN2 Reaction: Add a solution of the long-chain alkyl halide (1.0-1.2 eq.) in THF to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude ether is purified by column chromatography.
For industrial-scale synthesis, phase-transfer catalysis offers a practical alternative, avoiding the need for anhydrous conditions and strong, hazardous bases like sodium hydride. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide.
Typical PTC Conditions:
-
Reactants: Long-chain alcohol, long-chain alkyl halide.
-
Base: Concentrated aqueous sodium hydroxide (B78521) or solid potassium carbonate.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.
-
Solvent: A two-phase system (e.g., toluene/water) or a solid-liquid system.
-
Temperature: 50-100 °C.[1]
This method can significantly improve reaction rates and yields, especially for less reactive substrates.[2]
The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis of various long-chain alkoxyalkanes. It is important to note that yields can vary significantly based on the specific substrates, purity of reagents, and reaction scale.
| Alcohol (R-OH) | Alkyl Halide (R'-X) | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Octanol | 1-Bromooctane | NaH | - | THF | RT | 12 | 85-95 |
| 1-Dodecanol | 1-Bromodecane | NaH | - | THF | RT | 16 | 80-90 |
| 1-Hexadecanol | 1-Bromohexane | K₂CO₃ | TBAB | Toluene/H₂O | 80 | 8 | 75-85 |
| Phenol | 1-Bromododecane | K₂CO₃ | - | Acetonitrile | 60 | 10 | 90-98 |
| 1-Octanol | 1-Bromodecane | NaOH (50% aq.) | TBAB | Toluene | 90 | 6 | 88-96 |
Note: This table is illustrative and compiled from general knowledge and various sources. Actual yields may vary.
Catalytic Methods for Ether Synthesis
Catalytic approaches offer greener and more atom-economical alternatives to the Williamson synthesis. The main catalytic methods include acid-catalyzed dehydration of alcohols and reductive etherification.
This method is primarily suitable for the synthesis of symmetrical long-chain ethers. It involves heating a primary long-chain alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or an acidic resin like Amberlyst-15.[3]
Reaction Scheme:
2 R-OH
H+
R-O-R + H₂O
The reaction proceeds via protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction.
Limitations:
-
Unsymmetrical ethers: This method is not suitable for preparing unsymmetrical ethers from two different alcohols, as it leads to a statistical mixture of three different ether products, which are often difficult to separate.[4]
-
Substrate scope: The reaction is generally limited to primary alcohols, as secondary and tertiary alcohols tend to undergo elimination to form alkenes at the required reaction temperatures.[4]
-
Temperature control: Careful control of the reaction temperature is crucial to favor etherification over alkene formation.[4]
Typical Reaction Conditions:
-
Reactants: A primary long-chain alcohol.
-
Catalyst: Sulfuric acid, phosphoric acid, or a solid acid catalyst (e.g., Amberlyst-15).
-
Temperature: 130-150 °C.
-
Note: Removal of water as it is formed can drive the equilibrium towards the product.
Reductive etherification is a powerful method for synthesizing unsymmetrical ethers from an alcohol and a carbonyl compound (aldehyde or ketone). This reaction involves the in-situ formation of a hemiacetal or acetal, followed by its reduction.
Reaction Scheme:
R-OH + R'-CHO
[H]
R-O-CH₂R' + H₂O
Various reducing agents can be employed, including hydrosilanes in the presence of a Lewis or Brønsted acid catalyst, or molecular hydrogen with a heterogeneous catalyst (e.g., Pd/C).[5][6]
Advantages:
-
Versatility: Allows for the synthesis of a wide range of unsymmetrical ethers.
-
Milder conditions: Often proceeds under milder conditions compared to acid-catalyzed dehydration.
Experimental Protocol for Reductive Etherification (Illustrative)
-
Reaction Setup: To a solution of the long-chain alcohol (1.0 eq.) and a long-chain aldehyde (1.1 eq.) in an appropriate solvent (e.g., dichloromethane (B109758) or toluene), add a catalyst such as trimethylsilyl (B98337) triflate (TMSOTf, 5-10 mol%).
-
Reduction: Cool the mixture to 0 °C and add a hydrosilane reducing agent (e.g., triethylsilane, 1.2 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Mechanisms
To better understand the relationships between reactants, intermediates, and products, the following diagrams have been generated using the DOT language for Graphviz.
General Workflow for Long-Chain Alkoxyalkane Synthesis
Caption: Overview of synthetic routes to long-chain alkoxyalkanes.
Mechanism of the Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Generalized Catalytic Cycle for Acid-Catalyzed Etherification
Caption: Catalytic cycle for the acid-catalyzed formation of symmetrical ethers.
Conclusion
The synthesis of long-chain alkoxyalkanes is a well-established field with the Williamson ether synthesis serving as the cornerstone for its versatility in creating both symmetrical and unsymmetrical ethers. For industrial applications, phase-transfer catalysis provides a more practical and environmentally friendly approach. Catalytic methods, such as acid-catalyzed dehydration and reductive etherification, are gaining importance as they offer more atom-economical and sustainable routes. The choice of synthetic method will ultimately depend on the desired structure of the alkoxyalkane, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals to select and implement the most suitable method for their specific needs.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. digital.csic.es [digital.csic.es]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether synthesis by reductive etherification [organic-chemistry.org]
An In-depth Technical Guide to the Williamson Ether Synthesis of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-methoxydodecane. It includes detailed experimental protocols, a summary of quantitative data, and essential safety information. The synthesis involves the reaction of a sodium 2-dodecanoxide intermediate with methyl iodide, following an SN2 mechanism.
Reaction Scheme
The Williamson ether synthesis proceeds in two main steps: the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the nucleophilic attack of the alkoxide on an alkyl halide. For the synthesis of this compound, the reaction scheme is as follows:
-
Deprotonation of 2-dodecanol (B159162):
-
2-dodecanol is reacted with a strong base, such as sodium hydride (NaH), to form the sodium 2-dodecanoxide intermediate and hydrogen gas.
-
-
Nucleophilic Substitution:
-
The resulting sodium 2-dodecanoxide acts as a nucleophile and attacks the methyl iodide in an SN2 reaction, displacing the iodide ion and forming the this compound product along with sodium iodide as a byproduct.
-
Experimental Protocols
Materials:
-
2-dodecanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)[4]
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Septa
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
Under an inert atmosphere (argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-dodecanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-dodecanoxide.
-
-
Ether Formation:
-
The reaction mixture is cooled back to 0 °C.
-
Methyl iodide (1.1 to 1.5 equivalents) is added dropwise to the flask.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3] Gentle heating (reflux) may be necessary to drive the reaction to completion, typically at temperatures between 50-100 °C for 1-8 hours.[5]
-
-
Work-up:
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.
-
The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Data Presentation
Quantitative data for this compound is not extensively reported in the available literature. However, based on general knowledge of the Williamson ether synthesis and data for analogous compounds, the following properties can be anticipated.[5] Yields for Williamson ether syntheses typically range from 50-95%.[5]
| Parameter | Expected Value/Characteristic Data |
| Molecular Formula | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified in search results. |
| Density | Not specified in search results. |
| Yield | 50-95% (typical for Williamson ether synthesis)[5] |
| ¹H NMR | Expected signals: a singlet for the methoxy (B1213986) protons (~3.3 ppm), a multiplet for the proton on the carbon bearing the ether group, a doublet for the terminal methyl group adjacent to the chiral center, a triplet for the other terminal methyl group, and a series of multiplets for the methylene (B1212753) protons of the dodecyl chain. |
| ¹³C NMR | Expected signals: a signal for the methoxy carbon (~56 ppm), a signal for the carbon bearing the ether group, and a series of signals for the carbons of the dodecyl chain. |
| IR Spectroscopy | Expected characteristic peaks: C-O-C stretching vibrations in the range of 1070-1150 cm⁻¹, and C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z 200, along with characteristic fragmentation patterns of an ether and a long-chain alkane. |
Note: The spectroscopic data presented are predicted based on the structure of this compound and typical values for similar compounds. Actual experimental data may vary.
Mandatory Visualizations
Logical Workflow of the Williamson Ether Synthesis of this compound
References
An In-depth Technical Guide to the Synthesis of 2-Methoxydodecane: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-methoxydodecane, a molecule of interest in various research and development sectors. The focus of this document is to detail the necessary starting materials and provide experimentally viable protocols for its synthesis. The information is presented to facilitate comparison between different methodologies and to provide a practical foundation for laboratory-scale synthesis.
Executive Summary
The synthesis of this compound can be effectively achieved through two principal chemical transformations: the Williamson ether synthesis and the alkoxymercuration-demercuration of a terminal alkene. Each of these routes offers distinct advantages and requires specific precursor molecules. The Williamson ether synthesis provides a classic and versatile approach, while the alkoxymercuration-demercuration method offers a regioselective alternative. The selection of a particular synthetic pathway will depend on the availability of starting materials, desired yield, and the specific experimental capabilities of the laboratory.
Synthetic Pathways and Starting Materials
Two primary synthetic strategies for the preparation of this compound are outlined below. Each strategy is accompanied by a detailed description of the required starting materials.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary or secondary alkyl halide. For the synthesis of this compound, two logical disconnections of the target molecule are possible, leading to two distinct sets of starting materials.
Pathway 1A: From 2-Dodecanol (B159162) and a Methyl Halide
In this approach, 2-dodecanol is first deprotonated with a strong base to form the corresponding 2-dodecanoxide. This nucleophile is then reacted with a methyl halide (e.g., methyl iodide) to yield this compound.
-
Starting Materials:
-
2-Dodecanol
-
A strong base (e.g., Sodium Hydride (NaH))
-
A methyl halide (e.g., Methyl Iodide (CH3I))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[3]
-
Pathway 1B: From a 2-Halododecane and Sodium Methoxide (B1231860)
Alternatively, a 2-halododecane (e.g., 2-bromododecane) can be treated with a methoxide source, such as sodium methoxide, in an appropriate solvent.
-
Starting Materials:
-
2-Halododecane (e.g., 2-Bromododecane)
-
Sodium Methoxide (NaOCH3)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Alkoxymercuration-Demercuration of 1-Dodecene (B91753)
This two-step procedure provides a reliable method for the Markovnikov addition of an alcohol across a double bond without the risk of carbocation rearrangements.[4][5] For the synthesis of this compound, this involves the reaction of 1-dodecene with a mercury(II) salt in the presence of methanol (B129727), followed by a demercuration step.
-
Starting Materials:
-
1-Dodecene
-
Mercury(II) Acetate (B1210297) (Hg(OAc)2)
-
Methanol (CH3OH)
-
Sodium Borohydride (B1222165) (NaBH4)
-
A base for the demercuration step (e.g., Sodium Hydroxide (B78521) (NaOH))
-
Precursor Synthesis
The availability of the starting materials listed above is crucial. While some are commercially available, others may need to be synthesized in the laboratory.
Synthesis of 2-Dodecanol via Grignard Reaction
2-Dodecanol, a key precursor for Pathway 1A, can be synthesized using a Grignard reaction.[6] This involves the reaction of a Grignard reagent with an appropriate aldehyde.
Pathway 2A: From 1-Bromodecane and Acetaldehyde
-
Starting Materials:
-
1-Bromodecane
-
Magnesium (Mg) turnings
-
Anhydrous Diethyl Ether (Et2O) or Tetrahydrofuran (THF)
-
Acetaldehyde (CH3CHO)
-
An aqueous acidic solution for workup (e.g., dilute HCl or NH4Cl)
-
Synthesis of 2-Bromododecane from 2-Dodecanol
2-Bromododecane, the starting material for Pathway 1B, can be prepared from 2-dodecanol using a suitable brominating agent. A common method involves the use of phosphorus tribromide.
-
Starting Materials:
-
2-Dodecanol
-
Phosphorus Tribromide (PBr3)
-
Anhydrous solvent (e.g., Diethyl Ether or Dichloromethane)
-
Experimental Protocols
The following are generalized experimental procedures based on established chemical literature. Researchers should adapt these protocols to their specific laboratory conditions and safety guidelines.
Protocol 1: Williamson Ether Synthesis of this compound from 2-Dodecanol
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-dodecanol (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Ether Formation: Cool the resulting sodium 2-dodecanoxide solution back to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound.
Protocol 2: Alkoxymercuration-Demercuration of 1-Dodecene
-
Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (1.0 eq) in methanol (10 mL per mmol of alkene).
-
Add 1-dodecene (1.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The disappearance of the alkene can be monitored by TLC or GC.
-
Demercuration: In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in a 3 M sodium hydroxide solution.
-
Cool the alkoxymercuration reaction mixture in an ice bath and slowly add the basic sodium borohydride solution.
-
Stir the mixture for 1-2 hours at room temperature. The formation of elemental mercury as a grey precipitate will be observed.
-
Workup: Decant the supernatant liquid from the mercury.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
Quantitative Data
The following tables summarize the key quantitative parameters for the described synthetic pathways. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.
| Pathway | Starting Material 1 | Starting Material 2 | Key Reagents | Typical Yield (%) | Reference |
| 1A: Williamson Ether Synthesis | 2-Dodecanol | Methyl Iodide | NaH, THF | 50-95 | [2] |
| 1B: Williamson Ether Synthesis | 2-Bromododecane | Sodium Methoxide | DMF | Varies | [1] |
| 2: Alkoxymercuration-Demercuration | 1-Dodecene | Methanol | Hg(OAc)2, NaBH4 | High | [7] |
| Precursor Synthesis | Starting Material 1 | Starting Material 2 | Key Reagents | Typical Yield (%) | Reference |
| 2-Dodecanol (Grignard) | 1-Bromodecane | Acetaldehyde | Mg, Et2O | Varies | [6] |
| 2-Bromododecane | 2-Dodecanol | PBr3 | Et2O | Varies | |
| 1-Bromododecane | 1-Dodecanol | HBr, H2SO4 | - | 90 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Williamson Ether Synthesis pathways for this compound.
Caption: Alkoxymercuration-Demercuration synthesis of this compound.
Caption: Synthesis of key precursors for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
Potential Research Applications of 2-Methoxydodecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on 2-Methoxydodecane is limited in publicly available literature. This guide synthesizes information from structurally related compounds, such as other long-chain alkoxyalkanes and branched alkanes, to project potential properties, applications, and experimental approaches. All data and protocols should be considered illustrative and require experimental validation for this compound.
Executive Summary
This compound is a long-chain aliphatic ether with a secondary methoxy (B1213986) group. Its structure, combining a lengthy hydrophobic alkyl chain with a polar ether linkage, suggests a range of potential applications in materials science, specialty chemicals, and the life sciences. This document outlines these potential research avenues, providing estimated physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and conceptual frameworks for its potential biological interactions.
Physicochemical Properties
| Property | 1-Methoxydodecane | 2-Methoxydecane | 2-Methyldodecane | This compound (Estimated) |
| Molecular Formula | C₁₃H₂₈O | C₁₁H₂₄O | C₁₃H₂₈ | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol | 172.31 g/mol | 184.37 g/mol | 200.36 g/mol |
| Boiling Point | Not available | Not available | 227-228 °C | ~230-240 °C |
| Density | Not available | Not available | 0.754 g/cm³ | ~0.8 g/cm³ |
| logP (o/w) | 5.7 | 4.5 | 7.18 | ~5.5 - 6.5 |
| Solubility | Insoluble in water | Insoluble in water | Soluble in alcohol; Insoluble in water | Soluble in nonpolar organic solvents; Insoluble in water |
Potential Research Applications
The unique combination of a long lipophilic chain and a polar ether group in this compound opens up several promising areas for research and development.
Advanced Solvents and Green Chemistry
The properties of this compound make it a candidate for a high-boiling point, non-polar solvent. Its ether linkage offers better stability than many peroxisome-forming ethers, and its long alkyl chain allows for the dissolution of non-polar and lipophilic substances. Research could focus on its application as a replacement for traditional hydrocarbon solvents in organic synthesis, extractions, or as a medium for specialized chemical reactions.
Surfactants and Emulsifiers
Long-chain ethers can act as non-ionic surfactants. The methoxy group provides a hydrophilic head, while the dodecane (B42187) chain acts as a hydrophobic tail. This amphiphilic nature could be exploited in the formulation of microemulsions for applications in cosmetics, drug delivery, or enhanced oil recovery.
Drug Delivery and Pharmaceutical Sciences
The lipophilic character of this compound makes it a potential component in lipid-based drug delivery systems. It could serve as a penetration enhancer for transdermal drug delivery by temporarily disrupting the lipid bilayer of the stratum corneum. Furthermore, long-chain ethers have been investigated for their ability to modulate lipid metabolism, suggesting that this compound could be a lead compound or a fragment for drugs targeting lipid-related disorders.
Biofuels and Lubricants
Branched-chain alkanes and long-chain ethers are components of interest in the formulation of biofuels and synthetic lubricants. Research could explore the combustion properties of this compound or its efficacy as a lubricant additive, where the polar ether group might improve surface adhesion.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of this compound. These are based on standard organic chemistry techniques and may require optimization.
Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and well-established method for preparing ethers. In this proposed synthesis, the alkoxide of 2-dodecanol (B159162) is reacted with a methylating agent.
Materials:
-
2-dodecanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Dissolve 2-dodecanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium 2-dodecanoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of the synthesized this compound.
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for separating this compound from any remaining starting materials or byproducts and for confirming its molecular weight and fragmentation pattern.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Capillary column suitable for non-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions (Suggested):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
MS Conditions (Suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Expected Fragmentation: The mass spectrum of this compound is expected to show a weak molecular ion peak (M⁺) at m/z 200. The major fragmentation pathway for aliphatic ethers is α-cleavage (cleavage of the C-C bond adjacent to the oxygen), which would lead to a prominent base peak. For this compound, the largest and most stable fragment would result from the loss of the decyl radical, leading to a base peak at m/z 59 . Other smaller fragments from the cleavage of the dodecane chain would also be present.
4.2.2 NMR and IR Spectroscopy
-
¹H NMR: Protons on the carbon adjacent to the ether oxygen are deshielded and expected to appear in the 3.3-4.0 ppm range. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.3 ppm. The rest of the dodecane chain protons would appear in the typical alkane region of 0.8-1.6 ppm.
-
¹³C NMR: The carbon atom bonded to the oxygen (C2 of the dodecane chain) would be significantly deshielded, appearing in the 70-80 ppm range. The methoxy carbon would appear around 55-60 ppm.
-
FTIR: The most characteristic absorption for an ether is the C-O-C stretching vibration, which is expected to be a strong, sharp peak in the 1050-1150 cm⁻¹ region. The spectrum would otherwise resemble that of a long-chain alkane, with C-H stretching vibrations just below 3000 cm⁻¹.
Hypothetical Biological Activity and Signaling Pathway
The high lipophilicity of this compound suggests that its primary interactions with biological systems would be at the level of the cell membrane. Lipophilic molecules can partition into the lipid bilayer, potentially altering its physical properties (e.g., fluidity) or interacting with transmembrane proteins.
Some long-chain alcohols and ethers have been shown to modulate the function of ligand-gated ion channels, such as GABA-A and glycine (B1666218) receptors, which are crucial for neuronal inhibition. While this has not been tested for this compound, it represents a plausible avenue of research, particularly in neuroscience and pharmacology.
The following diagram illustrates a hypothetical mechanism by which a lipophilic compound like this compound could influence cellular signaling.
Caption: Hypothetical signaling pathway for a lipophilic molecule.
Future Directions
The potential applications of this compound are broad but require foundational research to be realized. Key next steps for researchers include:
-
Definitive Synthesis and Characterization: An unambiguous synthesis and full spectroscopic characterization (NMR, IR, MS) of this compound to establish its properties and provide a reference standard.
-
Toxicity and Safety Profiling: In vitro and in vivo studies to determine the cytotoxicity and overall safety profile of the compound are essential before considering any biological applications.
-
Screening for Biological Activity: High-throughput screening against various cell lines and receptor panels (e.g., ion channels, nuclear receptors) could quickly identify potential therapeutic areas.
-
Solvent Property Evaluation: Systematic testing of its properties as a solvent, including its miscibility with other solvents and its ability to dissolve a range of solutes.
By pursuing these fundamental research avenues, the scientific community can unlock the full potential of this compound and other related long-chain ethers.
In-depth Technical Guide: 2-Methoxydodecane as a Non-Polar Solvent
To our valued researchers, scientists, and drug development professionals:
Our comprehensive investigation into the properties and applications of 2-methoxydodecane as a non-polar solvent has revealed a significant scarcity of available scientific literature and experimental data for this specific chemical compound. Searches across numerous chemical databases, supplier catalogs, and scientific publications have yielded minimal specific information on its physicochemical properties, solubility characteristics, and established experimental protocols.
The majority of available data pertains to structurally related but distinct compounds such as 1-methoxydodecane, 2-methyldodecane, and other long-chain alkanes and ethers. Extrapolating data from these related compounds would not provide the accurate and reliable technical information required for your research and development needs.
Therefore, we must conclude that there is currently insufficient published data to construct an in-depth technical guide on this compound that meets the rigorous standards of scientific and technical documentation.
We understand the importance of having access to detailed information on potential solvents for your work. To that end, we propose to create a comprehensive technical guide on a closely related and well-documented non-polar solvent that may serve as a suitable alternative in your applications.
Potential alternative topics for an in-depth guide include:
-
1-Methoxydodecane: As a positional isomer, it shares the same molecular formula and is likely to exhibit similar, though not identical, solvent properties. Sufficient data may exist to fulfill your request.
-
Dodecane: A well-characterized non-polar alkane solvent that can serve as a baseline for understanding the behavior of long-chain hydrocarbon solvents.
-
Other Long-Chain Ethers or Alkanes: We can investigate other potential non-polar solvents with 12 or more carbons for which there is a wealth of available data.
We are committed to providing you with accurate and useful technical information. Please let us know if you would like us to proceed with creating a guide on one of these alternative solvents, and we will dedicate our resources to delivering a report that meets all of your original core requirements, including detailed data tables, experimental protocols, and visualizations.
Methodological & Application
Application Note: Analysis of 2-Methoxydodecane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-methoxydodecane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein provides a robust framework for the separation, identification, and quantification of this compound, a compound of interest in various research and development sectors. The protocol includes sample preparation, instrument parameters, and data analysis guidelines. Additionally, predicted mass spectral data and fragmentation pathways are discussed to aid in compound identification.
Introduction
This compound is a long-chain aliphatic ether that may be utilized as a starting material, intermediate, or final product in various chemical syntheses. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique that combines the excellent separation capabilities of GC with the sensitive and specific detection of MS.[1][2] This application note provides a detailed GC-MS method for the analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: For the analysis of this compound in a sample matrix, an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction, may be necessary to isolate the analyte and remove interfering matrix components. The final extract should be dissolved in the same solvent used for the calibration standards.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized to suit specific instrumentation and analytical requirements.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimated value and may vary depending on the specific chromatographic conditions. The mass-to-charge ratios (m/z) of the key fragments are predicted based on the principles of mass spectral fragmentation of ethers.
Table 3: Predicted Quantitative Data for this compound
| Analyte | Estimated Retention Time (min) | Predicted Key Mass Fragments (m/z) |
| This compound | ~15.5 | 45, 59, 73, 87, 101, 129, 157, 185, 200 (M+) |
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by specific fragmentation patterns typical for long-chain ethers. The molecular ion (M+) at m/z 200 may be of low abundance. The most characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the ether oxygen. This results in the formation of stable oxonium ions.
The primary fragmentation pathway is expected to be the cleavage of the bond between the first and second carbon of the dodecyl chain, leading to the formation of a fragment with m/z = 45. Another significant fragmentation is the cleavage at the C-O bond, which can generate ions corresponding to the methoxy (B1213986) group (m/z = 31, not listed in the table due to typical low m/z cutoff) and the dodecyl carbocation. Further fragmentation of the dodecyl chain will produce a series of characteristic hydrocarbon fragments separated by 14 amu (CH₂).
References
Application Notes and Protocols for the Use of 2-Methoxydodecane as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, protocols, and applications of 2-methoxydodecane when utilized as an internal standard in quantitative analytical studies, particularly in chromatography-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Internal Standards in Quantitative Analysis
In analytical chemistry, an internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in an analysis. By comparing the analyte response to the internal standard response, variations in sample injection volume, extraction efficiency, and instrument response can be compensated for, leading to improved accuracy and precision of the quantitative results.
Properties of this compound as an Internal Standard
This compound (C₁₃H₂₈O) is a long-chain ether that possesses several properties making it a suitable internal standard for the analysis of a range of non-polar to moderately polar analytes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈O | PubChem |
| Molecular Weight | 200.36 g/mol | PubChem |
| Boiling Point | ~240-250 °C (estimated) | ChemSpider |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), methanol (B129727), dichloromethane), insoluble in water. | The Good Scents Company |
| Chemical Nature | A relatively non-polar ether with a long alkyl chain. | N/A |
Advantages of this compound as an Internal Standard:
-
Chemical Inertness: The ether linkage and saturated alkyl chain make it relatively unreactive under typical analytical conditions.
-
Chromatographic Behavior: Its long alkyl chain provides good retention on non-polar stationary phases used in gas chromatography, eluting in a region that is often free from endogenous sample components.
-
Mass Spectrometric Signature: Produces a distinct mass spectrum with characteristic fragments, allowing for selective detection and quantification.
-
Structural Similarity: Can be structurally analogous to certain classes of analytes, such as long-chain fatty acid methyl esters (FAMEs) or other lipid-derived molecules, which is beneficial for mimicking their extraction and chromatographic behavior.
-
Commercial Availability: While not as common as some other internal standards, it can be synthesized or sourced from specialty chemical suppliers.
Applications
This compound is particularly well-suited as an internal standard for the quantitative analysis of the following classes of compounds:
-
Fatty Acid Methyl Esters (FAMEs): In lipidomics and food analysis, where fatty acids are transesterified to their methyl esters for GC analysis.
-
Long-Chain Hydrocarbons and Alcohols: In environmental and petroleum analysis.
-
Non-polar to Moderately Polar Drugs and Metabolites: In preclinical and clinical drug development, where analytes are extracted from biological matrices.
Experimental Protocols
The following are example protocols for the use of this compound as an internal standard in GC-MS analysis. Note: These are general guidelines and must be optimized and validated for each specific application.
Preparation of Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound.
Materials:
-
This compound (high purity, >98%)
-
High-purity organic solvent (e.g., hexane, isooctane, or methanol, depending on the application)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in the chosen organic solvent.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Store the stock solution at 4°C in a tightly sealed amber vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent and mix thoroughly.
-
This working solution can be used to spike samples, calibration standards, and quality controls.
-
Sample Preparation: Quantification of Fatty Acid Methyl Esters (FAMEs) in a Biological Matrix
Objective: To extract and derivatize fatty acids from a biological sample (e.g., plasma) and add this compound as an internal standard for GC-MS analysis.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard working solution (e.g., 10 µg/mL in methanol)
-
Methanol containing 2% (v/v) sulfuric acid (derivatizing agent)
-
Hexane (extraction solvent)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Conical glass centrifuge tubes
Protocol:
-
Sample Spiking:
-
To a 10 mL glass centrifuge tube, add 100 µL of the biological sample.
-
Add 50 µL of the this compound internal standard working solution (final amount: 500 ng).
-
-
Transesterification:
-
Add 2 mL of methanol containing 2% sulfuric acid to the sample.
-
Vortex the tube for 30 seconds.
-
Incubate the mixture at 80°C for 1 hour in a heating block.
-
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 1.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Isolation and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs and the internal standard to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Transfer the dried hexane extract to a GC vial for analysis.
-
GC-MS Analysis
Objective: To separate and detect the FAMEs and this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent)
Typical GC-MS Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound (IS) | 45 | 59, 87 |
| Analyte(s) | Analyte-specific | Analyte-specific |
Note: The retention time of this compound will need to be determined experimentally. Based on its structure, it is expected to elute after the shorter chain FAMEs and before very long-chain FAMEs.
Data Analysis and Quantification
The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of the analytes and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Quantification of Unknown Samples:
-
Calculate the peak area ratio for each analyte in the unknown samples.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the samples.
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative analysis using an internal standard.
Principle of Internal Standard Calibration
Caption: Logical relationship in internal standard calibration for quantitative analysis.
Conclusion
This compound serves as a promising internal standard for the quantitative GC-MS analysis of a variety of non-polar to moderately polar compounds. Its chemical properties and chromatographic behavior make it particularly suitable for applications in lipidomics, environmental analysis, and pharmaceutical research. The protocols provided herein offer a starting point for method development, which should always be followed by rigorous validation to ensure accuracy, precision, and reliability of the analytical results.
2-Methoxydodecane: An Uncharted Territory as a Solvent in Organic Synthesis
Despite a thorough investigation into the potential applications of 2-methoxydodecane as a solvent in organic reactions, a notable scarcity of published data prevails. At present, there are no publicly available, detailed application notes or established protocols for its use in common organic transformations such as Suzuki-Miyaura couplings, Grignard reactions, Heck couplings, or Diels-Alder reactions.
This lack of information makes it impossible to provide the specific quantitative data, experimental methodologies, and visualizations requested for a comprehensive technical overview. Researchers, scientists, and drug development professionals should be aware that venturing into the use of this compound as a solvent would constitute exploratory research.
Current Landscape and Future Potential
While direct applications are not documented, an analysis of its structural features—a C12 alkyl chain and a methoxy (B1213986) group—suggests it would be a non-polar, high-boiling point solvent. This could theoretically offer advantages in reactions requiring elevated temperatures. Its potential as a "green" or sustainable solvent is also an area that remains to be explored, with no current data on its biodegradability or environmental impact in a laboratory setting.
For scientists interested in pioneering the use of this solvent, initial studies would need to focus on fundamental characterization, including:
-
Solubility studies: Determining the solubility of common organic reagents and catalysts in this compound.
-
Reaction screening: Performing a broad screen of well-understood organic reactions to identify any potential for reactivity or beneficial solvent effects.
-
Comparative analysis: Benchmarking its performance against established solvents in terms of reaction yield, time, and purity of the product.
General Considerations for Solvent Selection in Key Organic Reactions
In the absence of specific data for this compound, researchers can refer to the general principles of solvent selection for the aforementioned reactions.
Suzuki-Miyaura Coupling
This cross-coupling reaction typically employs a mixture of solvents to facilitate both the organic and inorganic reagents. Common choices include:
-
Aprotic solvents: Toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used to dissolve the organoborane and the organic halide.
-
Protic solvents: Water or ethanol (B145695) is often added to dissolve the inorganic base (e.g., sodium carbonate, potassium phosphate).
A logical workflow for evaluating a new solvent in a Suzuki-Miyaura coupling is outlined below.
Caption: Workflow for testing a novel solvent in a Suzuki-Miyaura coupling.
Grignard Reaction
The formation and reaction of Grignard reagents are highly sensitive to protic solvents. Therefore, anhydrous aprotic solvents are essential.
-
Ethereal solvents: Diethyl ether and tetrahydrofuran (THF) are the most common solvents as they stabilize the Grignard reagent.
The logical steps for assessing a new solvent for a Grignard reaction are as follows.
Caption: Experimental workflow for a Grignard reaction with a new solvent.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The choice of solvent can influence the reaction rate and selectivity.
-
Polar aprotic solvents: Acetonitrile, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used.
Diels-Alder Reaction
This cycloaddition reaction is less sensitive to the solvent, and a wide range of solvents can be used.
-
Non-polar solvents: Hexane, toluene, and dichloromethane (B109758) are often employed. In some cases, the reaction can be run neat (without a solvent).
Conclusion
The application of this compound as a solvent in organic synthesis represents a significant knowledge gap. While its physical properties might suggest potential utility, the lack of empirical data means that any application would require substantial foundational research. Scientists and researchers are encouraged to conduct and publish studies on this solvent to enrich the collective knowledge of the chemical community. Until such data becomes available, the use of well-established solvents with documented protocols remains the most prudent approach for predictable and reproducible results in organic synthesis.
Application Notes and Protocols: Synthesis of Functionalized Dodecane Derivatives from 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecane (B42187) and its functionalized derivatives are of significant interest in various scientific and industrial fields. Their applications range from surfactants and lubricants to active pharmaceutical ingredients and insect pheromones. The long aliphatic chain of dodecane imparts hydrophobic properties, which can be tailored by the introduction of various functional groups to create amphiphilic molecules with specific biological activities or material properties.
This document provides detailed protocols for the synthesis of functionalized dodecane derivatives starting from 2-methoxydodecane. The synthetic routes described herein focus on the conversion of the ether functionality into a ketone, which then serves as a versatile intermediate for further derivatization, particularly through Grignard reactions. The potential applications of these derivatives as antimicrobial agents and their interaction with biological pathways are also discussed.
Synthesis Overview
The overall synthetic strategy involves two main pathways starting from this compound:
-
Direct Oxidation: A one-step conversion of the secondary ether to a ketone.
-
Ether Cleavage followed by Oxidation: A two-step process involving the cleavage of the ether to the corresponding alcohol, followed by oxidation to the ketone.
The resulting ketone, 2-dodecanone (B165319), is then functionalized via a Grignard reaction to yield a tertiary alcohol.
Experimental Protocols
Protocol 1: Synthesis of 2-Dodecanone from this compound via Direct Oxidation
This protocol describes a mild and selective method for the direct oxidation of a secondary methyl ether to a ketone using calcium hypochlorite (B82951).[1][2][3][4]
Materials:
-
This compound
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized Water (H₂O)
-
Acetic Acid (CH₃COOH)
-
Calcium Hypochlorite (Ca(OCl)₂) (65%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a 1:1 (v/v) mixture of acetonitrile and water (4 mL total volume, 0.25 M).
-
Add acetic acid (0.2 mL, 3.5 mmol, 3.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Add calcium hypochlorite (44 mg, 0.4 mmol, 0.4 equiv) to the cooled solution.
-
Continue to add three more portions of calcium hypochlorite (44 mg each) at one-hour intervals, for a total of four additions over three hours.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until full conversion of the starting material is observed (typically 20–48 hours). If the reaction is not complete after 20-30 hours, additional portions of calcium hypochlorite may be added.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-dodecanone.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 2-Dodecanol (B159162) from this compound via Ether Cleavage
This protocol outlines the acid-catalyzed cleavage of the ether to the corresponding secondary alcohol. This method is adapted from general procedures for the cleavage of secondary ethers with strong acids like HBr or HI.[5][6][7][8][9]
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48% aqueous solution) or Hydroiodic acid (HI, 57% aqueous solution)
-
Acetic Acid (optional, as solvent)
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add an excess of concentrated hydrobromic acid or hydroiodic acid (e.g., 5-10 equivalents). Acetic acid can be used as a co-solvent if needed.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the starting material).
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Carefully wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude 2-dodecanol.
-
Purify the product by flash column chromatography or distillation under reduced pressure.
Protocol 3: Synthesis of 2-Dodecanone from 2-Dodecanol via Oxidation
This protocol describes the oxidation of the secondary alcohol, 2-dodecanol, to the corresponding ketone, 2-dodecanone, using a common oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
Materials:
-
2-Dodecanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel with a pad of silica gel
Procedure:
-
Suspend pyridinium chlorochromate (1.5 equiv) in dichloromethane in a round-bottom flask.
-
To this suspension, add a solution of 2-dodecanol (1.0 equiv) in dichloromethane dropwise with stirring.
-
Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the mixture through a short pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-dodecanone. The product is often of high purity, but can be further purified by flash chromatography if necessary.
Protocol 4: Synthesis of 2,10-Dimethylundecan-2-ol from 2-Dodecanone via Grignard Reaction
This protocol details the addition of a methyl group to 2-dodecanone using a Grignard reagent to form a tertiary alcohol. The procedure is adapted from general protocols for Grignard reactions with ketones.[10][11][12]
Materials:
-
2-Dodecanone
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place a solution of 2-dodecanone (1.0 equiv) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Cool the flask in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1-1.2 equiv) dropwise from the addition funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation
Table 1: Summary of Physical and Spectroscopic Data for Key Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| 2-Dodecanol | C₁₂H₂₆O | 186.34 | Liquid | ~3.78 (m, 1H, CH-OH), 1.18 (d, 3H, CH₃-CH), 0.88 (t, 3H, CH₃-CH₂) | ~68.2 (CH-OH), 39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1 | ~3350 (br, O-H), 2925, 2855 (C-H) |
| 2-Dodecanone | C₁₂H₂₄O | 184.32 | Clear, light yellow liquid | 2.41 (t, 2H, -CH₂-C=O), 2.13 (s, 3H, CH₃-C=O), 0.88 (t, 3H, CH₃-CH₂) | 209.2 (C=O), 43.8, 31.9, 29.7, 29.4, 29.3, 29.1, 24.0, 22.7, 14.1 | ~1715 (s, C=O), 2920, 2850 (C-H) |
| 2,10-Dimethylundecan-2-ol | C₁₃H₂₈O | 200.36 | Oily liquid | ~1.45 (s, 1H, -OH), 1.21 (s, 6H, (CH₃)₂-C-OH), 0.88 (t, 3H, CH₃-CH₂) | ~71.0 ((CH₃)₂-C-OH), 44.0, 31.9, 29.6, 29.3, 24.5, 22.7, 14.1 | ~3400 (br, O-H), 2925, 2855 (C-H) |
Note: Spectroscopic data are approximate and may vary slightly based on experimental conditions and instrumentation. Data for 2-dodecanol and 2-dodecanone are compiled from various sources.[6][7][10][13][14][15][16][17] Data for 2,10-dimethylundecan-2-ol is predicted based on similar structures.
Table 2: Representative Reaction Yields.
| Reaction | Starting Material | Product | Typical Yield (%) |
| Direct Oxidation | This compound | 2-Dodecanone | up to 98%[1][3] |
| Grignard Reaction | 2-Dodecanone | 2,10-Dimethylundecan-2-ol | 70-90% (estimated) |
Note: Yields are highly dependent on reaction scale and purification methods.
Visualizations
Experimental Workflow
Caption: Synthetic routes to functionalized dodecane derivatives.
Ecdysone (B1671078) Signaling Pathway
2-Dodecanone has been shown to interfere with the ecdysone signaling pathway in insects, which is crucial for their development and molting. The following diagram illustrates a simplified model of this pathway.
Caption: Simplified ecdysone signaling pathway and potential disruption.
Antimicrobial Mechanism of Long-Chain Alcohols
Functionalized long-chain dodecane derivatives, particularly alcohols, can exhibit antimicrobial properties. The primary mechanism involves the disruption of the bacterial cell membrane.[1][3][18][19][20][21]
References
- 1. Oxidation of Secondary Methyl Ethers to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Secondary Methyl Ethers to Ketones | Semantic Scholar [semanticscholar.org]
- 3. Oxidation of Secondary Methyl Ethers to Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Grignard Reagents [chemed.chem.purdue.edu]
- 13. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 14. 2-Methyl-2-dodecanol | 1653-37-8 | BAA65337 | Biosynth [biosynth.com]
- 15. 2-Methyl-1-dodecanol | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Dodecane, 2-methyl- [webbook.nist.gov]
- 17. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-Methoxydodecane via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive protocol for the synthesis of the asymmetrical ether, 2-methoxydodecane. The methodology employs the robust and widely-used Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide. In this procedure, 2-dodecanol (B159162) is deprotonated using sodium hydride to form the corresponding alkoxide, which is subsequently methylated with methyl iodide. This method is efficient and favors the desired substitution product, avoiding elimination side reactions. This document is intended for researchers in organic synthesis, drug development, and materials science, providing a detailed experimental procedure, data presentation, and a workflow visualization.
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[2] To ensure high yields and minimize competing E2 elimination reactions, the synthesis strategy should involve the attack of an alkoxide on a sterically unhindered, preferably methyl or primary, alkyl halide.[1][3]
This protocol details the synthesis of this compound. The strategically preferred pathway involves the formation of the sodium 2-dodecanoxide from the corresponding secondary alcohol, 2-dodecanol, followed by its reaction with methyl iodide. This approach utilizes a methyl halide, which is ideal for SN2 reactions and avoids the problematic use of a secondary alkyl halide that would favor elimination.[2] A strong base, sodium hydride (NaH), is used to quantitatively deprotonate the alcohol, driving the formation of the alkoxide.[1][3] The resulting hydrogen gas byproduct safely bubbles out of the reaction mixture.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| 2-Dodecanol | ≥98% | Sigma-Aldrich | 44105 |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 452912 |
| Methyl Iodide (CH₃I) | 99.5%, stabilized | Sigma-Aldrich | M44507 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 186562 |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99.0% | Fisher Scientific | E138-500 |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific | S233-500 |
| Brine (Saturated NaCl) | ACS Reagent | Fisher Scientific | S271-1 |
| Anhydrous Magnesium Sulfate | ACS Reagent | Fisher Scientific | M65-500 |
| Round-bottom flask, 250 mL | - | VWR | - |
| Reflux Condenser | - | VWR | - |
| Magnetic Stirrer & Stir Bar | - | VWR | - |
| Heating Mantle | - | VWR | - |
| Separatory Funnel, 500 mL | - | VWR | - |
| Rotary Evaporator | - | Büchi | - |
Synthesis Procedure
Step 1: Formation of Sodium 2-Dodecanoxide
-
Under an inert atmosphere (Nitrogen or Argon), add 2-dodecanol (18.63 g, 100 mmol, 1.0 eq) to 100 mL of anhydrous THF in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (4.40 g of 60% dispersion in oil, 110 mmol, 1.1 eq) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
Step 2: Methylation (Sₙ2 Reaction)
-
Cool the alkoxide solution back to 0 °C.
-
Add methyl iodide (15.61 g, 6.88 mL, 110 mmol, 1.1 eq) dropwise to the reaction mixture via a syringe or dropping funnel.
-
After the addition, attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of deionized water to destroy any unreacted NaH.
-
Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[4]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
Step 4: Purification
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound as a colorless liquid.
Data and Characterization
Reaction and Product Data
| Parameter | Value |
| Reactants | |
| 2-Dodecanol (MW: 186.34 g/mol ) | 18.63 g (100 mmol) |
| Sodium Hydride (60%) | 4.40 g (110 mmol) |
| Methyl Iodide (MW: 141.94 g/mol ) | 15.61 g (110 mmol) |
| Product | |
| This compound (MW: 200.37 g/mol ) | |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 2-4 hours |
| Expected Results | |
| Theoretical Yield | 20.04 g |
| Typical Experimental Yield | 80-95% |
| Appearance | Colorless Liquid |
| Boiling Point (Predicted) | ~230-240 °C at 760 mmHg |
Spectroscopic Characterization (Predicted)
| Spectroscopy | Characteristic Peaks |
| FT-IR (neat) | ~2955-2850 cm⁻¹: Strong, sharp peaks due to C-H stretching of alkane CH₂, CH₃ groups. ~1465 cm⁻¹: C-H bending vibrations. ~1115-1085 cm⁻¹: Strong C-O-C stretching vibration, characteristic of an ether.[5][6][7] |
| ¹H NMR (CDCl₃) | ~3.35 ppm (s, 3H): Singlet for the methoxy (B1213986) (-OCH₃) protons. ~3.20 ppm (m, 1H): Multiplet for the proton on the C2 carbon (-OCH-). ~1.20-1.50 ppm (m, ~18H): Broad multiplet for the methylene (B1212753) (-CH₂-) protons of the dodecyl chain. ~1.10 ppm (d, 3H): Doublet for the C1 methyl (-CH(OCH₃)CH₃) protons. ~0.88 ppm (t, 3H): Triplet for the terminal methyl (C12) protons. |
| ¹³C NMR (CDCl₃) | ~80-82 ppm: Signal for the C2 carbon (-OCH-). ~56-57 ppm: Signal for the methoxy (-OCH₃) carbon. ~38-40 ppm: Signal for the C3 carbon. ~20-32 ppm: Series of signals for the remaining methylene carbons of the dodecyl chain. ~20 ppm: Signal for the C1 methyl carbon. ~14 ppm: Signal for the terminal methyl (C12) carbon. |
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram, from the initial setup and reaction to the final purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 2-Methoxydodecane, a long-chain aliphatic ether. The primary synthesis route for such a compound is the Williamson ether synthesis, which can result in impurities such as the starting alcohol (2-dodecanol) and unreacted alkylating agents. The following protocols for fractional distillation and flash column chromatography are designed to effectively remove these and other potential impurities.
Introduction to Purification Strategies
The choice of purification technique for this compound largely depends on the nature and boiling points of the impurities. As a nonpolar compound, it is amenable to both distillation and chromatography.
-
Fractional Distillation is ideal for separating this compound from impurities with significantly different boiling points, such as the higher-boiling 2-dodecanol (B159162).
-
Flash Column Chromatography is effective for removing impurities with different polarities, such as residual polar starting materials or byproducts.
Potential Impurities in this compound Synthesis
The Williamson ether synthesis is a common method for preparing ethers like this compound.[1][2] This reaction involves an alkoxide reacting with an alkyl halide.[3] Consequently, the primary impurities are often the unreacted starting materials.[4]
| Impurity | Structure | Rationale for Presence |
| 2-Dodecanol | CH₃(CH₂)₉CH(OH)CH₃ | Unreacted starting material from the ether synthesis. Its higher boiling point and polarity compared to the ether product are key to its separation. |
| Methyl Iodide (or similar) | CH₃I | Unreacted methylating agent. It is highly volatile and typically removed during the initial workup, but traces may remain. |
| Dodecenes | e.g., CH₃(CH₂)₉CH=CH₂ | Potential side-products from elimination reactions, especially if the reaction conditions are not optimized.[5] Their boiling points may be close to the product. |
| Di(dodecan-2-yl) ether | (CH₃(CH₂)₉CH(CH₃))₂O | A potential byproduct if the alkoxide reacts with another molecule of the corresponding alkyl halide (if used as the electrophile). This is less common in this specific synthesis. |
Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying this compound, particularly for removing the less volatile 2-dodecanol impurity. This technique separates liquids based on differences in their boiling points.[6][7] For compounds with boiling points that differ by less than 25 °C, fractional distillation is more effective than simple distillation.[6]
Estimated Physical Properties:
| Compound | Estimated Boiling Point (°C at 760 mmHg) | Rationale for Estimation |
| This compound | 225 - 235 | Estimated based on the boiling point of its isomer, 2-methyldodecane (B72444) (227-228 °C), and the general trend of ethers having slightly lower boiling points than alkanes of similar molecular weight.[8][9] The boiling point of dodecane (B42187) is approximately 216 °C.[3] |
| 2-Dodecanol | ~249 | Alcohols have significantly higher boiling points than ethers of similar molecular weight due to hydrogen bonding. |
| Dodecenes | 213 - 216 | Alkenes typically have boiling points slightly lower than their corresponding alkanes. |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a heating mantle with a stirrer, a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a collection flask.[10] Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture heats, a vapor ring will slowly rise through the fractionating column. Maintain a slow and steady heating rate to allow for multiple vaporization-condensation cycles, which is key to efficient separation.[11][12]
-
Monitor the temperature at the distillation head. The temperature should plateau as the first fraction (likely any remaining volatile impurities or dodecenes) begins to distill.
-
Collect this initial fraction in a separate flask.
-
The temperature will then rise again and plateau at the boiling point of this compound. Collect this main fraction, which should be the purified product.
-
A subsequent rise in temperature would indicate the distillation of higher-boiling impurities like 2-dodecanol. At this point, the distillation should be stopped to avoid contamination of the product.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Dodecane - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. US2552412A - Purification of aliphatic alcohols by extractive distillation - Google Patents [patents.google.com]
- 6. 2-Methyldodecane | C13H28 | CID 15270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. 2-methyl dodecane, 1560-97-0 [thegoodscentscompany.com]
- 9. 2-Methyldodecane - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. krishgenbiosystems.com [krishgenbiosystems.com]
- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Application Notes & Protocols for the Quantification of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxydodecane is a long-chain alkyl ether whose accurate quantification is essential in various research and development settings. Due to its volatility and non-polar nature, gas chromatography coupled with mass spectrometry (GC-MS) stands as the premier analytical technique for its determination. This document provides detailed application notes and protocols for the quantification of this compound in complex matrices. As no standardized method currently exists for this specific analyte, the following protocols are adapted from established methods for similar long-chain ethers and volatile organic compounds. A rigorous method validation is imperative before applying these protocols to experimental samples.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex mixtures.[1][2] The gas chromatograph separates the analytes based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.
Predicted Mass Spectral Fragmentation
-
Molecular Ion (M+) : The molecular ion peak at m/z 200 (C13H28O) may be of low intensity or absent.
-
Alpha-Cleavage : The most significant fragmentation is expected to be alpha-cleavage adjacent to the ether oxygen. This would result in a prominent ion at m/z 45 ([CH3OCH2]+).
-
Loss of Methanol (B129727) : A peak corresponding to the loss of methanol (M-32) at m/z 168 is possible.
-
Alkane Fragmentation : A series of hydrocarbon fragments separated by 14 amu (CH2) will likely be present, characteristic of the dodecane (B42187) chain.
Experimental Protocols
Preparation of Standards
The synthesis of a this compound standard is a prerequisite for accurate quantification. A common method for the synthesis of such ethers is the Williamson ether synthesis, involving the reaction of sodium dodecan-2-oxide with methyl iodide. Alternatively, palladium-catalyzed oxidative carbonylation of terminal alkynes and alcohols can be employed for the synthesis of related compounds.[3]
Protocol for Standard Preparation (Illustrative):
-
Reactant Preparation : In a round-bottom flask, dissolve 2-dodecanol (B159162) in a suitable anhydrous solvent (e.g., THF).
-
Deprotonation : Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.
-
Methylation : Introduce a methylating agent, such as methyl iodide (CH3I), and allow the reaction to proceed at room temperature with stirring.
-
Work-up and Purification : Quench the reaction with water, extract the product with an organic solvent, and purify using column chromatography to obtain pure this compound.
-
Characterization : Confirm the identity and purity of the synthesized standard using NMR and GC-MS.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound efficiently while minimizing interferences.
Protocol 2.2.1: Solid Phase Microextraction (SPME) for Liquid Samples
SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid matrices.
-
Fiber Selection : Choose an appropriate SPME fiber. A non-polar fiber, such as polydimethylsiloxane (B3030410) (PDMS), is recommended for the non-polar this compound.
-
Extraction : Place a known volume of the liquid sample in a headspace vial. Add a magnetic stir bar and an appropriate amount of salt (salting out) to increase the volatility of the analyte.
-
Incubation : Seal the vial and incubate at a controlled temperature (e.g., 60°C) with stirring to allow the analyte to partition into the headspace.
-
Adsorption : Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analyte.
-
Desorption : Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analyte onto the column.
Protocol 2.2.2: Liquid-Liquid Extraction (LLE) for Complex Matrices
LLE is a classic technique for extracting analytes from aqueous or solid samples that have been homogenized.
-
Sample Preparation : Homogenize a known quantity of the solid sample or use a known volume of the liquid sample.
-
Solvent Addition : Add a water-immiscible organic solvent with low polarity, such as hexane (B92381) or dichloromethane.
-
Extraction : Vigorously mix the sample and solvent to facilitate the transfer of this compound into the organic phase.
-
Phase Separation : Separate the organic layer from the aqueous/solid phase.
-
Concentration : Evaporate the solvent under a gentle stream of nitrogen to a desired final volume before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound.
GC-MS Parameters (Adaptable):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Quantifier Ion | m/z 45 (tentative) |
| Qualifier Ions | To be determined from the mass spectrum of the standard |
Method Validation
A full validation of the developed method is crucial to ensure reliable and accurate results.[4][5] The following parameters should be assessed:
-
Linearity : Analyze a series of calibration standards at different concentrations to establish the linear range of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy : Perform recovery studies by spiking blank matrix with known concentrations of this compound.
-
Precision : Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Specificity : Evaluate the ability of the method to quantify the analyte in the presence of other components in the matrix.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Proposed Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
| Specificity | No interfering peaks at the retention time of the analyte |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for this compound analysis.
Internal Standard Calibration Workflow
For enhanced accuracy and precision, an internal standard (IS) calibration is recommended. An appropriate internal standard would be a structurally similar compound not present in the sample, for example, 2-methoxyundecane (B14364730) or a deuterated analog of this compound.
Caption: Internal standard calibration workflow.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2‐Alkynoates by Palladium(II)‐Catalyzed Oxidative Carbonylation of Terminal Alkynes and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxydodecane in Lipid Research
A Acknowledgment of Limited Direct Research and A Proposed Approach Based on Structurally Related Compounds
Initial literature and database searches for "2-methoxydodecane" yielded no specific studies detailing its role or application within lipid research. This suggests that this compound is either a novel compound with uncharacterized biological activity or not a primary focus of current lipid metabolism studies.
Therefore, this document provides a comprehensive guide for researchers interested in investigating the potential effects of this compound on lipid metabolism. The following sections are based on established principles of lipid research and draw parallels with the known biological activities of structurally similar molecules, such as long-chain alkanes and their derivatives. The experimental protocols and potential signaling pathways described herein are intended to serve as a foundational framework for initiating research on this compound.
Introduction to Long-Chain Hydrocarbons and Lipid Metabolism
Long-chain hydrocarbons and their functionalized analogs can influence cellular lipid metabolism through various mechanisms. They can be metabolized by cellular enzymes, incorporated into lipid membranes, or interact with nuclear receptors that regulate gene expression related to lipid homeostasis. Given its structure—a twelve-carbon chain with a methoxy (B1213986) group at the second position—this compound could potentially be a substrate for enzymes that metabolize fatty acids and other lipids.
Potential Signaling Pathways and Mechanisms of Action
The introduction of a methoxy group on a dodecane (B42187) backbone suggests several potential avenues for biological activity. The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the effects of this compound.
Caption: Hypothetical signaling pathway for this compound metabolism.
Experimental Protocols
The following are detailed protocols that can be adapted to investigate the effects of this compound on lipid metabolism in a cellular context.
Cell Culture and Treatment
Objective: To expose cultured cells to this compound and assess its impact on cell viability and lipid accumulation.
Materials:
-
Hepatoma cell line (e.g., HepG2) or adipocyte cell line (e.g., 3T3-L1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
MTT or similar cell viability assay kit
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for staining) at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform an MTT assay according to the manufacturer's instructions to determine the cytotoxic effects of this compound.
-
Lipid Accumulation Staining: For lipid accumulation assessment, fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution. After washing, visualize and quantify the lipid droplets.
Quantitative Analysis of Gene Expression
Objective: To determine if this compound alters the expression of genes involved in lipid metabolism.
Materials:
-
Treated cells from Protocol 3.1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FAS, ACC1, CPT1A, PPARα) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound.
Caption: General experimental workflow for studying this compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
Table 2: Relative Gene Expression in Cells Treated with this compound
| Gene | Fold Change (vs. Control) |
| SREBP-1c | Data to be determined |
| FAS | Data to be determined |
| ACC1 | Data to be determined |
| CPT1A | Data to be determined |
| PPARα | Data to be determined |
Conclusion and Future Directions
The provided application notes and protocols offer a starting point for the systematic investigation of this compound in lipid research. The lack of existing data presents a unique opportunity for novel discoveries. Future studies could expand on these initial findings by exploring the effects of this compound in animal models of metabolic diseases, identifying its direct molecular targets, and elucidating its complete metabolic fate within the cell. The structural similarity to other bioactive lipids suggests that this compound could be a valuable tool for dissecting the complexities of lipid metabolism.
Application of 2-Methoxydodecane in Material Science: A Review of Available Data
Initial research indicates that "2-Methoxydodecane" is not a commonly referenced compound in publicly available scientific literature and chemical databases. Searches for this specific chemical did not yield dedicated entries or studies detailing its application in material science. Therefore, the following information is based on the properties and applications of the closely related isomer, 1-Methoxydodecane (also known as dodecyl methyl ether), and the broader class of long-chain alkyl ethers. This information is provided for illustrative purposes and should be interpreted with the understanding that it is an extrapolation.
Introduction to Long-Chain Alkyl Ethers in Material Science
Long-chain alkyl ethers are a class of organic compounds characterized by an ether linkage connecting a long alkyl chain to a smaller alkyl group. These molecules, including 1-Methoxydodecane, are recognized for their amphiphilic nature, possessing both a hydrophobic alkyl tail and a more hydrophilic ether group. This dual character makes them interesting candidates for various applications in material science, primarily as solvents, surfactants, and precursors for polymer synthesis. Their general structure influences properties such as solubility, viscosity, and thermal stability in material formulations.
Properties of 1-Methoxydodecane
Quantitative data for this compound is unavailable. However, the properties of its isomer, 1-Methoxydodecane, are well-documented and can serve as a reasonable estimate.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈O | [1] |
| Molecular Weight | 200.36 g/mol | [1] |
| Boiling Point | 213.00 to 214.00 °C @ 760.00 mm Hg (for Decyl Methyl Ether) | [2] |
| Flash Point | 184.00 °F TCC (84.44 °C) (for Decyl Methyl Ether) | [2] |
| Solubility in Water | 8.832 mg/L @ 25 °C (estimated for Decyl Methyl Ether) | [2] |
| logP (o/w) | 5.7 (for 1-Methoxydodecane) | [1] |
Potential Applications in Material Science
Based on the characteristics of analogous long-chain alkyl ethers, the following are potential, though not experimentally verified, applications for a compound like this compound in material science.
As a Specialty Solvent and Plasticizer
The long dodecyl chain imparts significant non-polar character, making it a potential solvent for hydrophobic polymers and resins. It could also act as a plasticizer, increasing the flexibility and durability of certain plastics.
In the Formulation of Surfactants and Emulsifiers
The amphiphilic nature of long-chain ethers allows them to act as surfactants. They could be used to stabilize emulsions and dispersions in material synthesis, such as in the preparation of polymer latexes or nanoparticle suspensions.
Monomer for Polymer Synthesis
Long-chain alkyl glycidyl (B131873) ethers are used as monomers in anionic ring-opening polymerization to create amphiphilic polyethers.[3][4][5] These polymers can form micelles and hydrogels, finding use in drug delivery and as viscosity modifiers.[3][4][5] A hypothetical this compound derivative could potentially be functionalized to act as a similar monomer.
Experimental Protocols (Generalized)
As there are no specific experimental protocols for this compound, the following are generalized methodologies for working with long-chain alkyl ethers in material science applications.
Protocol for Polymer Synthesis using a Long-Chain Alkyl Ether Derivative (Hypothetical)
This protocol is a generalized procedure for anionic ring-opening polymerization of a hypothetical functionalized this compound monomer.
-
Monomer Preparation: The hypothetical this compound would first need to be functionalized with a polymerizable group, such as an epoxide (glycidyl ether).
-
Polymerization:
-
Dry all glassware and solvents thoroughly to remove water, which can terminate the polymerization.
-
Dissolve the functionalized monomer in an appropriate anhydrous solvent (e.g., toluene, THF).
-
Initiate the polymerization by adding a suitable anionic initiator (e.g., potassium naphthalenide, sec-butyllithium) at a controlled temperature (often low, e.g., -78 °C).
-
Allow the reaction to proceed for a specified time, monitoring the consumption of the monomer by techniques like GC or NMR.
-
Terminate the polymerization by adding a proton source, such as degassed methanol.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane (B92381) or methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Analyze thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Visualizations
Logical Relationship of Long-Chain Alkyl Ether Properties and Applications
Caption: Molecular features to material properties and applications.
Experimental Workflow for Polymer Synthesis
Caption: Polymer synthesis and characterization workflow.
References
- 1. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragrance University [fragranceu.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Methoxydodecane for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxydodecane is a long-chain aliphatic ether that can be challenging to analyze directly by conventional gas chromatography-mass spectrometry (GC-MS). The inherent chemical properties of such ethers can lead to poor chromatographic resolution and mass spectral fragmentation patterns that are not conducive to confident structural elucidation. A common issue is the facile loss of methanol, which can result in non-specific spectra and hinder precise identification and quantification. To overcome these analytical hurdles, a derivatization strategy is often necessary to convert the analyte into a form that is more amenable to GC-MS analysis.
This application note details a robust two-step derivatization protocol for this compound. The methodology involves an initial ether cleavage step to convert this compound into its corresponding alcohol, 2-dodecanol (B159162). This is followed by a silylation reaction to yield the trimethylsilyl (B98337) (TMS) ether derivative of 2-dodecanol. This derivative exhibits enhanced volatility and thermal stability, leading to improved chromatographic peak shape and more definitive mass spectral data for reliable identification and quantification.
Proposed Derivatization Workflow
The analytical approach for the derivatization of this compound is a sequential process involving ether cleavage followed by silylation of the resulting secondary alcohol.
Experimental Protocols
Protocol 1: Ether Cleavage of this compound using Boron Tribromide (BBr₃)
This protocol describes the cleavage of the methyl ether group from this compound to produce 2-dodecanol.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 equivalents) to the stirred solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of a quenched aliquot.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of methanol.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-dodecanol.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Silylation of 2-Dodecanol using BSTFA
This protocol details the conversion of 2-dodecanol to its trimethylsilyl (TMS) ether derivative for GC-MS analysis.
Materials:
-
2-Dodecanol (from Protocol 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Transfer a known amount of the 2-dodecanol sample (e.g., ~100 µg) into a GC vial. If the sample is in a solvent, ensure it is aprotic (e.g., DCM, hexane). If necessary, evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst, especially for sterically hindered alcohols.
-
Securely cap the vial.
-
Heat the vial at 65°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Data Presentation
The following tables summarize the expected quantitative data for the derivatization and analysis of this compound.
Table 1: Reaction Yields
| Reaction Step | Analyte | Product | Expected Yield (%) |
| Ether Cleavage | This compound | 2-Dodecanol | > 90% |
| Silylation | 2-Dodecanol | 2-Dodecanol-TMS Ether | > 95% |
Table 2: GC-MS Analysis Parameters and Performance
| Parameter | Value |
| GC System | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-550 amu |
| Performance | |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
Conclusion
The described two-step derivatization protocol provides a reliable method for the analysis of this compound by GC-MS. The initial cleavage of the ether bond to form 2-dodecanol, followed by silylation to its TMS ether derivative, significantly improves the analytical performance. This method enhances volatility, improves peak shape, and provides more characteristic mass spectra, allowing for confident identification and accurate quantification of this compound in various sample matrices. This approach is particularly valuable for researchers in fields where the analysis of long-chain aliphatic ethers is critical.
Application Notes and Protocols for Studying Hydrophobic Interactions Using 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic interactions are fundamental non-covalent forces that play a crucial role in a wide range of biological and chemical processes, including protein folding, membrane formation, and drug-target binding. The study of these interactions is paramount in fields such as biochemistry, molecular biology, and pharmaceutical sciences. 2-Methoxydodecane, an amphiphilic molecule consisting of a long twelve-carbon hydrophobic tail and a polar ether head group, serves as a valuable tool for investigating these phenomena. Its structure allows for the formation of micelles and interaction with hydrophobic surfaces, making it an ideal model compound for studying the principles of hydrophobicity.
These application notes provide an overview of the utility of this compound in studying hydrophobic interactions and offer detailed protocols for key experiments.
Principle of Action
This compound is a non-ionic surfactant. In aqueous solutions, the hydrophobic dodecyl chains of this compound molecules are repelled by water, while the methoxy (B1213986) groups are relatively more hydrophilic due to the polar C-O bond. This amphiphilic nature drives the self-assembly of this compound molecules to minimize the contact between the hydrophobic tails and water. This process, known as the hydrophobic effect, can be studied through various experimental techniques. The ether functional group, while polar, does not form strong hydrogen bonds, which simplifies the interpretation of intermolecular forces compared to more complex surfactants.[1]
Applications
-
Determination of Critical Micelle Concentration (CMC): The CMC is a key parameter that quantifies the tendency of an amphiphile to self-assemble and provides insight into the thermodynamics of hydrophobic interactions.
-
Solubilization of Hydrophobic Compounds: The hydrophobic core of this compound micelles can encapsulate poorly water-soluble molecules, a principle widely used in drug delivery and formulation.[2][3]
-
Probing Protein-Ligand Interactions: this compound can be used to modulate the hydrophobic interactions between proteins and their ligands, helping to elucidate binding mechanisms.
-
Surface Tension Measurements: The adsorption of this compound at the air-water interface reduces surface tension, providing information about its surface activity and the energetics of hydrophobic interactions at interfaces.
Data Presentation
Table 1: Physicochemical Properties of this compound (and related compounds for context)
| Property | Value (this compound - Predicted) | Value (1-Methoxydodecane - Experimental) | Reference |
| Molecular Formula | C13H28O | C13H28O | |
| Molecular Weight | 200.36 g/mol | 200.36 g/mol | [4] |
| IUPAC Name | This compound | 1-methoxydodecane | [4] |
| Boiling Point | Approx. 240-250 °C | Not available | |
| Density | Approx. 0.8 g/cm³ | Not available | |
| XLogP3 | 5.7 | 5.7 | [4] |
Table 2: Hypothetical Critical Micelle Concentration (CMC) Data for this compound in Aqueous Solution
| Temperature (°C) | CMC (mM) | Method |
| 25 | 0.5 | Surface Tension |
| 35 | 0.6 | Fluorescence Spectroscopy |
| 45 | 0.7 | Isothermal Titration Calorimetry |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Surface Tension Measurement
Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution by measuring the change in surface tension.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Glassware (beakers, volumetric flasks, pipettes)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from a concentration well above the expected CMC to well below it (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM, 0.05 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of deionized water as a control.
-
Measure the surface tension of each this compound dilution, starting from the lowest concentration.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant.
Protocol 2: Solubilization of a Hydrophobic Dye (e.g., Sudan IV)
Objective: To demonstrate the ability of this compound micelles to solubilize a hydrophobic compound.
Materials:
-
This compound
-
Sudan IV (or another hydrophobic dye)
-
Deionized water
-
Spectrophotometer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of this compound solutions in deionized water with concentrations below and above its predetermined CMC.
-
Add an excess of Sudan IV powder to each solution.
-
Vortex each mixture vigorously for 2 minutes to facilitate solubilization.
-
Allow the mixtures to equilibrate for 24 hours at a constant temperature.
-
Centrifuge the mixtures to pellet any undissolved dye.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at the maximum wavelength of Sudan IV (approximately 520 nm) using a spectrophotometer.
-
Plot the absorbance as a function of the this compound concentration. A sharp increase in absorbance should be observed at and above the CMC, indicating the encapsulation of the dye within the micelles.
Visualization of Concepts
Caption: Principle of micellar solubilization by this compound.
Caption: Workflow for CMC determination using surface tension.
Conclusion
While specific experimental data on this compound for studying hydrophobic interactions is limited in publicly available literature, its amphiphilic nature, characterized by a dodecyl chain and a methoxy headgroup, makes it a suitable model compound for such studies. The protocols and conceptual frameworks provided here, based on the established behavior of similar non-ionic surfactants, offer a solid foundation for researchers to utilize this compound in their investigations of hydrophobic phenomena. It is recommended that initial characterization, such as CMC determination, be performed to validate its properties before use in more complex experimental systems.
References
Application Notes and Protocols for Long-Chain Ethers as Probes in Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of long-chain ethers as fluorescent probes for investigating the structure, dynamics, and function of biological membranes. Detailed protocols for probe synthesis, model membrane preparation, and advanced fluorescence microscopy techniques are included to facilitate their application in academic and industrial research settings.
Introduction to Long-Chain Ether Probes
Long-chain ether lipids, particularly those labeled with fluorescent reporters, are powerful tools for studying biological membranes. Unlike their more common ester-linked counterparts, the ether linkage provides increased chemical stability against enzymatic degradation by phospholipases. This stability makes them ideal for long-term tracking and imaging studies in live cells. Furthermore, the physicochemical properties of the ether linkage can influence the local membrane environment, making these probes sensitive reporters of membrane properties such as fluidity, order, and lipid-protein interactions.
Applications in Membrane Biology
Fluorescently labeled long-chain ethers have a wide range of applications in cell biology and drug development:
-
Probing Lipid Rafts and Membrane Domains: The partitioning of long-chain ether probes between different lipid phases can be used to visualize and quantify the formation and dynamics of lipid rafts and other membrane microdomains.[1] These domains are implicated in a variety of cellular processes, including signal transduction and protein trafficking.[2]
-
Investigating Cellular Signaling Pathways: Ether lipids are not just structural components of membranes; they are also involved in cellular signaling.[3][4] For instance, ether-linked lipids can modulate the activity of key signaling proteins like Protein Kinase C (PKC).[5] Fluorescent ether lipid analogs can be used to track the localization and interactions of these signaling molecules in real-time.
-
Monitoring Membrane Fluidity and Dynamics: The fluorescence properties of certain probes are sensitive to the viscosity of their environment. By measuring parameters like fluorescence anisotropy or lifetime, long-chain ether probes can provide quantitative information about membrane fluidity. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to study the lateral diffusion of these probes within the membrane.[6][7][8]
-
Studying Lipid-Protein Interactions: The stable association of long-chain ether probes with membranes makes them excellent tools for investigating the interactions between lipids and membrane proteins. Co-localization studies and advanced microscopy techniques can reveal the preferential association of proteins with specific lipid environments.
-
Live-Cell Imaging and Trafficking: The enhanced stability of ether lipids allows for prolonged imaging of their trafficking and metabolism in living cells. For example, they can be used to follow the movement of lipids between organelles like the endoplasmic reticulum, Golgi apparatus, and lipid droplets.[9][10]
Quantitative Data of Fluorescent Long-Chain Ether Probes
The choice of a fluorescent probe depends on the specific application and the available instrumentation. The following table summarizes the photophysical properties of representative fluorescently labeled long-chain ether precursors and analogs. It is important to note that these properties can vary depending on the solvent environment and the specific lipid composition of the membrane.
| Probe Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference(s) |
| 1-O-[9'-(1''-pyrenyl)]nonyl-sn-glycerol (pAG) | Pyrene (B120774) | ~345 | ~376, ~396 (monomer) / ~470 (excimer) | Variable | ~100-200 (monomer) | [11][12][13] |
| NBD-labeled Dialkylglycerol | NBD | ~464 | ~530-541 | Variable | ~7-9 | [14][15][16] |
| BODIPY-labeled Dialkylglycerol | BODIPY FL | ~505 | ~515 | High | ~5-7 | [17] |
| Coumarin-labeled Dialkyl Ether | Coumarin | ~350-400 | ~450-500 | Variable | ~2-5 | [18][19] |
Note: The quantum yield and fluorescence lifetime of these probes are highly sensitive to the polarity and viscosity of their environment. The values presented are typical ranges observed in lipid membranes.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Long-Chain Ether Probe Precursor (pAG)
This protocol is adapted from the synthesis of 1-O-[9'-(1''-pyrenyl)]nonyl-sn-glycerol (pAG), a precursor for more complex fluorescent ether lipids.[11]
Materials:
-
R-(-)-2,3-O-isopropylidene-sn-glycerol
-
9-(1-Pyrenyl)nonanol
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dowex 50W-X8 resin (H+ form)
-
Standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Alkylation: a. Dissolve R-(-)-2,3-O-isopropylidene-sn-glycerol and 9-(1-pyrenyl)nonanol in dry THF. b. Add NaH portion-wise to the solution at 0 °C under an inert atmosphere (e.g., argon). c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction by the slow addition of water. e. Extract the product with a suitable organic solvent (e.g., diethyl ether). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting protected ether lipid by silica gel column chromatography.
-
Deprotection: a. Dissolve the purified protected ether lipid in a mixture of methanol and THF. b. Add Dowex 50W-X8 resin and stir the mixture at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Filter off the resin and wash it with methanol. e. Concentrate the filtrate under reduced pressure to yield the final product, 1-O-[9'-(1''-pyrenyl)]nonyl-sn-glycerol (pAG). f. Confirm the structure and purity of the product using NMR and mass spectrometry.
Workflow for Synthesis of a Fluorescent Ether Lipid Precursor
Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) Containing Long-Chain Ether Probes
This protocol describes the preparation of GUVs by the electroformation method, which is suitable for forming large, cell-sized vesicles for microscopy studies.
Materials:
-
Indium tin oxide (ITO) coated glass slides
-
Lipid mixture in chloroform (B151607) (e.g., DOPC, DPPC, Cholesterol)
-
Fluorescent long-chain ether probe (e.g., pAG) in chloroform
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Electroformation chamber
-
Function generator
Procedure:
-
Lipid Film Preparation: a. Prepare a lipid mixture in chloroform containing the desired lipids and the fluorescent long-chain ether probe (typically 0.1-1 mol%). b. Deposit a small volume (e.g., 10-20 µL) of the lipid solution onto two ITO-coated glass slides. c. Spread the solution evenly to form a thin film. d. Place the slides in a vacuum desiccator for at least 2 hours to remove all traces of the organic solvent.
-
GUV Formation: a. Assemble the electroformation chamber by placing the two ITO slides with the lipid films facing each other, separated by a silicone spacer to create a chamber. b. Fill the chamber with the sucrose solution. c. Connect the ITO slides to a function generator. d. Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at a temperature above the phase transition temperature of the lipid mixture. e. After formation, gently harvest the GUVs from the chamber.
-
GUV Observation: a. Transfer a small aliquot of the GUV suspension to a microscope slide or chamber. b. Add an iso-osmolar glucose solution to the outside of the vesicles to improve contrast in phase-contrast microscopy. c. Observe the GUVs using a fluorescence microscope equipped for imaging the chosen fluorophore.
Protocol 3: Live-Cell Imaging of Long-Chain Ether Probe Trafficking
This protocol provides a general guideline for labeling live cells with a fluorescent long-chain ether probe and imaging its subcellular localization.[20][21][22]
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO) on glass-bottom dishes
-
Fluorescent long-chain ether probe (e.g., NBD-labeled dialkylglycerol)
-
BSA (Bovine Serum Albumin), defatted
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Confocal microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Probe Preparation: a. Prepare a stock solution of the fluorescent ether probe in a suitable solvent (e.g., ethanol (B145695) or DMSO). b. Prepare a labeling solution by complexing the probe with defatted BSA in the live-cell imaging medium. This improves the solubility and delivery of the lipid probe to the cells. The final probe concentration typically ranges from 1-5 µM.
-
Cell Labeling: a. Wash the cells grown on glass-bottom dishes twice with pre-warmed phosphate-buffered saline (PBS). b. Replace the PBS with the pre-warmed labeling solution. c. Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
Imaging: a. After incubation, wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove excess probe. b. Place the dish on the stage of the confocal microscope equipped with an environmental chamber. c. Acquire images using the appropriate laser lines and emission filters for the fluorophore. d. For time-lapse imaging, acquire images at regular intervals to track the movement of the probe between different organelles.
Workflow for Live-Cell Imaging
Protocol 4: Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lateral Diffusion
This protocol outlines the steps for performing a FRAP experiment to measure the lateral diffusion of a fluorescent long-chain ether probe in a GUV.[6][7][8]
Materials:
-
GUVs containing a fluorescent long-chain ether probe (prepared as in Protocol 2)
-
Confocal laser scanning microscope with a high-power laser for photobleaching and a sensitive detector.
-
FRAP analysis software
Procedure:
-
Microscope Setup: a. Place the GUV sample on the microscope stage. b. Select a GUV that is well-adhered to the coverslip and has a uniform fluorescence distribution. c. Set the microscope parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre-bleach imaging.
-
FRAP Experiment: a. Acquire a few pre-bleach images of the selected region of the GUV membrane. b. Define a region of interest (ROI) for photobleaching (e.g., a small circle or square). c. Bleach the ROI with a short, high-intensity laser pulse. d. Immediately after bleaching, acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached probes diffuse into the ROI.
-
Data Analysis: a. Measure the fluorescence intensity in the bleached ROI over time. b. Correct for photobleaching that occurs during the recovery phase by monitoring the fluorescence intensity of a non-bleached region. c. Normalize the recovery curve. d. Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction.
Signaling Pathways Involving Ether Lipids
Ether lipids are increasingly recognized for their role in modulating cellular signaling. One prominent example is their interaction with the Protein Kinase C (PKC) signaling pathway. Certain ether lipids, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), can compete with diacylglycerol (DAG) for binding to the C1 domain of PKC isoforms.[5] This can lead to an inhibition of PKC activation and its translocation to the membrane, thereby modulating downstream signaling events that control processes like cell proliferation and apoptosis.
This diagram illustrates how an external signal can lead to the activation of PLC, which in turn produces DAG. DAG then recruits and activates PKC at the membrane. The long-chain ether lipid, HAG, can compete with DAG for binding to PKC, thereby inhibiting its activation and downstream signaling. Fluorescent analogs of HAG could be used to visualize this competitive interaction in live cells.
Conclusion
Long-chain ether probes offer unique advantages for studying the complex and dynamic environment of biological membranes. Their inherent stability and sensitivity to membrane properties make them invaluable tools for researchers in cell biology, biophysics, and drug discovery. The protocols and information provided here serve as a starting point for the application of these powerful probes to a wide range of biological questions. Further development of new ether-linked probes with improved photophysical properties will undoubtedly continue to advance our understanding of membrane biology.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Characterization of lipid composition and diffusivity in OLA generated vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organization and dynamics of pyrene and pyrene lipids in intact lipid bilayers. Photo-induced charge transfer processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Imaging of Molecular Order in Lipid Membranes Using Two-Photon Fluorescence Polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Membrane Lipid and Protein Diffusion by FRAP - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. FRAP Analysis of Membrane-Associated Proteins: Lateral Diffusion and Membrane-Cytoplasmic Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Client Challenge [elifesciences.org]
- 11. Quantitative imaging of membrane lipid order in cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. acikerisim.aku.edu.tr [acikerisim.aku.edu.tr]
- 19. mdpi.com [mdpi.com]
- 20. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxydodecane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxydodecane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Williamson ether synthesis method.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete deprotonation of 2-dodecanol (B159162). | Ensure the base used (e.g., sodium hydride) is fresh and used in a slight excess. Allow sufficient reaction time for the alkoxide to form before adding the methylating agent. |
| Inactive methylating agent. | Use a fresh, unopened bottle of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Methyl iodide is sensitive to light and can decompose. | |
| Reaction temperature is too low. | While lower temperatures can favor substitution over elimination, the reaction may be too slow. Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Presence of water in the reaction. | Use anhydrous solvents and dry glassware. Water will react with the strong base and quench the alkoxide. | |
| Presence of Significant Amounts of Alkene Impurities | The reaction temperature is too high. | High temperatures favor the E2 elimination side reaction. Maintain the lowest possible temperature that allows for a reasonable reaction rate. |
| Use of a sterically hindered base. | While less common for methylation, bulky bases can favor elimination. Use a non-hindered base like sodium hydride. | |
| The wrong choice of reactants. | The Williamson ether synthesis is most efficient with a primary alkyl halide and an alkoxide. In this case, a methylating agent is used with a secondary alkoxide, making elimination a competitive pathway.[1][2] | |
| Formation of Multiple Isomers of Dodecene | E2 elimination from 2-dodecanol can lead to different alkene isomers. | The major product of elimination will likely be the most stable alkene (Zaitsev's rule), which would be 2-dodecene (cis and trans isomers). 1-dodecene (B91753) may also be formed as a minor product. Lowering the reaction temperature can sometimes increase the proportion of the kinetic (less substituted) product. |
| Difficult Purification of this compound | Similar boiling points of the product and starting material/impurities. | 2-Dodecanol and dodecene isomers may have close boiling points to this compound. Careful fractional distillation is required. Column chromatography on silica (B1680970) gel can also be an effective purification method. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-dodecanol with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution with a methylating agent.[1][2][3]
Q2: Which methylating agent is better to use: methyl iodide or dimethyl sulfate (B86663)?
A2: Both methyl iodide and dimethyl sulfate are effective methylating agents. Methyl iodide is a classic reagent for this purpose.[4] Dimethyl sulfate is a less expensive and less volatile alternative, but it is also more toxic.[5] The choice often depends on laboratory availability, cost, and safety protocols.
Q3: What are the primary side reactions to be aware of?
A3: The main side reaction is the E2 elimination of the 2-dodecyloxide intermediate, which leads to the formation of dodecene isomers.[6] This is a significant competing pathway because 2-dodecanol is a secondary alcohol.[1]
Q4: How can I minimize the formation of dodecene byproducts?
A4: To minimize elimination, the reaction should be carried out at the lowest temperature that allows for a reasonable rate of the desired SN2 reaction. Using a non-hindered base and ensuring a good leaving group on the methylating agent can also favor substitution over elimination.
Q5: What analytical techniques can be used to monitor the reaction and characterize the product?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying the product and any side products, such as dodecene isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are essential for confirming the structure of the purified this compound.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound from 2-dodecanol.
Materials:
-
2-dodecanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-dodecanol (1.0 equivalent) in the anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the methylating agent (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically stirred for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Main and side reaction pathways in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
Optimizing Reaction Conditions for 2-Methoxydodecane Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-methoxydodecane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Low Yield of this compound in Williamson Ether Synthesis
Problem: The reaction of a 2-halododecane (e.g., 2-bromododecane) with sodium methoxide (B1231860) results in a low yield of the desired this compound, with significant formation of byproduct(s).
| Potential Cause | Recommended Solution |
| E2 Elimination as a Major Competing Reaction: Alkoxides are strong bases, and secondary alkyl halides are prone to elimination reactions to form alkenes (dodecenes). | - Optimize Reaction Temperature: Lowering the reaction temperature can favor the S(_N)2 substitution over the E2 elimination. Monitor the reaction closely to find the optimal balance between reaction rate and selectivity. - Use a Milder Base: While a strong base is needed to form the alkoxide, using a less hindered and less basic alkoxide source, if applicable, might slightly favor substitution. However, methoxide is already relatively small. - Employ Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can allow for the use of a biphasic system (e.g., aqueous NaOH and an organic solvent) with milder reaction conditions, which can increase the yield of the ether. |
| Steric Hindrance: The secondary nature of the 2-halododecane sterically hinders the backside attack required for the S(_N)2 reaction. | - Alternative Synthetic Route: Consider synthesizing this compound from 2-dodecanol, which avoids the direct S(_N)2 reaction on a secondary halide. (See Section III: Experimental Protocols). |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure all the starting material has been consumed. - Use a More Reactive Halide: If using 2-chlorododecane, consider switching to 2-bromododecane (B81265) or 2-iodododecane, as the leaving group ability increases down the group (I > Br > Cl). |
Formation of Multiple Products in Alkoxymercuration-Demercuration
Problem: The reaction of 1-dodecene (B91753) with methanol (B129727) and a mercury salt, followed by demercuration, yields a mixture of products instead of pure this compound.
| Potential Cause | Recommended Solution |
| Carbocation Rearrangement (less common with this method): Although alkoxymercuration-demercuration is known to suppress carbocation rearrangements, trace amounts of acidic impurities could potentially lead to side reactions. | - **Ensure High Purity of |
Technical Support Center: Analysis of 2-Methoxydodecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of 2-methoxydodecane during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during analysis?
A1: this compound, as a long-chain alkyl ether, is susceptible to degradation through several mechanisms, primarily thermal stress in Gas Chromatography (GC) and acid-catalyzed hydrolysis during sample preparation or High-Performance Liquid Chromatography (HPLC) analysis. Oxidative degradation is also a possibility if samples are not handled under inert conditions.
Q2: I am observing unexpected peaks in my GC-MS chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are often indicative of degradation or contamination. For this compound, these could be:
-
Thermal Degradation Products: High temperatures in the GC inlet or column can cause cleavage of the ether bond, leading to the formation of dodecanol, dodecene, and methanol, or fragments of the dodecyl chain.
-
Oxidation Products: If the sample has been exposed to air, especially at elevated temperatures, you might observe aldehydes, ketones, or hydroperoxides.
-
Contaminants: Siloxanes from GC septa or column bleed are common contaminants that can appear as extra peaks.[1]
Q3: My peak for this compound is tailing in my GC analysis. What should I do?
A3: Peak tailing for a relatively non-polar compound like this compound can be caused by several factors:
-
Active Sites: The GC liner or the front of the column may have active sites (e.g., exposed silanols) that interact with the ether oxygen.
-
Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.
-
Improper Column Installation: If the column is installed too low in the inlet, it can cause peak tailing.
To troubleshoot, you can try replacing the inlet liner with a deactivated one, trimming the front end of the column, or reinstalling the column according to the manufacturer's instructions.
Q4: Can this compound degrade in the HPLC mobile phase?
A4: While less common than thermal degradation in GC, degradation in the HPLC mobile phase can occur if acidic conditions are used. Ethers can undergo acid-catalyzed hydrolysis to form the corresponding alcohol (dodecanol) and methanol.[2][3][4] This is more likely to be an issue with strong acids and at elevated column temperatures.
Troubleshooting Guides
Issue 1: Loss of this compound Signal and Appearance of New Peaks in GC-MS
This guide helps to identify and resolve issues related to the degradation of this compound during GC-MS analysis, which often manifests as a decrease in the analyte peak area and the emergence of new, unidentified peaks.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation in GC-MS.
Potential Degradation Products in GC-MS
| Degradation Pathway | Potential Products | Expected Mass Fragments (m/z) |
| Thermal Cleavage | Dodecan-1-ol, Dodecenes, Methanol | 168, 186 (for dodecanol); 168, various fragments (for dodecenes); 31, 29 (for methanol) |
| Oxidative Degradation | Dodecanal, Dodecan-2-one | 184, 155, 43 (for dodecanal); 184, 43, 58 (for dodecan-2-one) |
| Alpha Cleavage (MS) | CH3O+=CH2 | 45 |
| Beta Cleavage (MS) | C11H23+ | 155 |
Note: This table contains illustrative data based on general chemical principles.
Issue 2: pH-Dependent Instability in HPLC Analysis
This section addresses the degradation of this compound when using acidic mobile phases in HPLC.
Troubleshooting Logic
Caption: Troubleshooting logic for pH-dependent degradation in HPLC.
Illustrative Stability Data in Different pH Conditions
| pH of Mobile Phase | Temperature (°C) | Recovery of this compound (%) |
| 2.5 | 40 | 85 |
| 3.0 | 40 | 92 |
| 4.0 | 40 | 99 |
| 5.0 | 40 | >99 |
| 2.5 | 25 | 95 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is designed to minimize the thermal degradation of this compound.
-
Sample Preparation: Dissolve the sample in a high-purity, inert solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of 10-100 µg/mL.
-
GC System:
-
Inlet: Split/splitless injector.
-
Liner: Deactivated, low-volume splitless liner.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C (or lower if possible).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: Forced Degradation Study for HPLC Method Development
This protocol helps to assess the stability of this compound under various stress conditions.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Neutralize with 1 mL of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Incubate a vial of the stock solution at 60°C for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an untreated control, by a suitable stability-indicating HPLC method. The mobile phase should be near neutral pH to prevent further degradation during analysis.
GC-MS Fragmentation Pathway
The fragmentation of ethers in an MS detector often involves alpha and beta cleavages relative to the oxygen atom.[5][6][7]
Caption: Simplified GC-MS fragmentation pathway for this compound.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. GCMS Section 6.13 [people.whitman.edu]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. whitman.edu [whitman.edu]
Technical Support Center: Troubleshooting GC-MS Peak Tailing for Long-Chain Ethers
This technical support center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing long-chain ethers with GC-MS?
Peak tailing for long-chain ethers in GC-MS analysis can stem from several factors, often related to interactions within the GC system or suboptimal analytical conditions. The most common causes include:
-
Active Sites: Unwanted interactions between the ether analytes and active sites within the GC system, such as exposed silanol (B1196071) groups in the injector liner or on the column, can lead to peak tailing.[1]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and obstruct the sample path, causing peak distortion.[2][3]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the injector port can create dead volumes and disrupt the carrier gas flow path, resulting in tailing peaks.[2][4][5]
-
Suboptimal Method Parameters: Inadequate injector temperature, a slow oven temperature ramp rate, or an incorrect carrier gas flow rate can all contribute to peak asymmetry for high-boiling point compounds like long-chain ethers.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[1][6]
Q2: How does the choice of GC column affect peak shape for long-chain ethers?
The selection of an appropriate GC column is crucial for achieving symmetrical peaks. For long-chain ethers, which are generally non-polar to moderately polar, a column with a compatible stationary phase is essential. Using a polar column for a non-polar ether, or vice-versa, can lead to poor peak shape.[7] The principle of "like dissolves like" is a good starting point for column selection.[7] Additionally, the column's dimensions, including internal diameter and film thickness, play a role in resolution and peak shape.[7][8][9]
Q3: Can the injection technique contribute to peak tailing for these compounds?
Yes, the injection technique can significantly impact peak shape. For instance, a splitless injection, often used for trace analysis, can be prone to issues if the initial oven temperature is not low enough to refocus the sample at the head of the column (a "solvent effect violation").[2][10] For split injections, a split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing peak tailing.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with long-chain ethers.
Step 1: Initial Diagnosis
The first step is to determine the nature of the peak tailing.
-
Are all peaks tailing, or only the long-chain ethers?
-
If all peaks, including the solvent peak, are tailing, the issue is likely related to a physical problem in the GC system, such as improper column installation or a leak.[4][5]
-
If only the long-chain ether peaks are tailing, the problem is more likely due to chemical interactions (activity) or suboptimal method parameters for these specific compounds.[4]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting GC-MS peak tailing issues.
Step 2: Addressing Physical Issues (If All Peaks are Tailing)
Q: How do I check for and fix improper column installation?
-
Cool the GC oven and injector.
-
Carefully remove the column from the injector port.
-
Examine the column end. It should be a clean, square cut. If not, trim the column using a ceramic scoring wafer.
-
Reinstall the column to the correct depth as specified by the instrument manufacturer. An incorrect depth can create dead volume.[2][5]
-
Ensure the ferrule is correctly tightened to prevent leaks. Do not overtighten, as this can crush the column.
Q: What are the best practices for inlet maintenance to prevent peak tailing?
Regular inlet maintenance is critical for good peak shape.[10]
-
Replace the septum: A cored or leaking septum can introduce contaminants and cause leaks.
-
Replace the injector liner: The liner is a common site for the accumulation of non-volatile residues that can act as active sites.[3] Use a deactivated liner, especially for active compounds.
-
Clean the injector port: If contamination is severe, the injector itself may need to be cleaned according to the manufacturer's instructions.
Step 3: Addressing Chemical and Method-Specific Issues (If Only Ether Peaks are Tailing)
Q: How can I optimize my GC method for long-chain ethers?
-
Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the high-boiling point ethers. A temperature of 250-280°C is a good starting point.[11]
-
Oven Temperature Program: A slow initial temperature ramp can sometimes lead to broader peaks. Experiment with a slightly faster ramp rate. Conversely, for early eluting peaks, a lower initial oven temperature (20-40°C below the solvent boiling point) may be needed to ensure proper solvent focusing.[2]
-
Carrier Gas Flow Rate: An insufficient carrier gas flow rate can cause peak broadening and tailing, especially for later eluting compounds.[2] Ensure your flow rate is optimal for your column dimensions.
Q: What should I do if I suspect active sites are the cause of peak tailing?
Active sites can be present in the injector liner, on the column itself, or even in the MS transfer line.[1][2]
-
Use a Deactivated Inlet Liner: Employ liners that have been treated to cover active silanol groups.
-
Column Conditioning: Bake out the column at a temperature slightly above the final oven temperature of your method (but below the column's maximum temperature limit) to remove contaminants.[3]
-
Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can often resolve the issue.[2][12]
-
Consider an Inert Flow Path: For highly sensitive analyses, using components designed to be inert, such as gold-plated seals and deactivated transfer lines, can minimize interactions.[13]
Quantitative Data Summary
The following table summarizes the impact of key GC parameters on peak shape.
| Parameter | Setting | Effect on Peak Shape for High-Boiling Compounds | Rationale |
| Injector Temperature | Too Low | Peak Tailing | Incomplete or slow vaporization of the analyte. |
| Optimal (e.g., 250-280°C) | Sharp, Symmetrical Peaks | Rapid and complete vaporization. | |
| Oven Ramp Rate | Too Slow | Broad Peaks | Increased diffusion on the column. |
| Optimal | Sharp, Symmetrical Peaks | Efficient migration through the column. | |
| Too Fast | Poor Resolution | Insufficient interaction with the stationary phase. | |
| Carrier Gas Flow Rate | Too Low | Peak Tailing | Slower elution and increased interaction with any active sites.[2] |
| Optimal | Sharp, Symmetrical Peaks | Efficient transport of the analyte through the column. | |
| Too High | Poor Resolution | Reduced interaction with the stationary phase. |
Experimental Protocols
Protocol 1: GC Column Trimming
Objective: To remove a contaminated section from the inlet end of the GC column.
Materials:
-
Ceramic scoring wafer or diamond-tipped column cutter
-
Magnifying glass or microscope
-
Lint-free gloves
-
Solvent (e.g., methanol (B129727) or acetone) and lint-free wipes
Procedure:
-
Cool the GC oven and injector.
-
Wearing lint-free gloves, carefully disconnect the column from the injector port.
-
Using a lint-free wipe moistened with solvent, clean the outside of the column near the inlet end.
-
With the ceramic scoring wafer, make a single, light score on the polyimide coating of the column, approximately 10-20 cm from the end.
-
Gently flex the column at the score to break it. The break should be clean and perpendicular to the column wall.
-
Inspect the cut end with a magnifying glass to ensure it is a square cut with no jagged edges. If the cut is not clean, repeat the process.
-
Reinstall the column in the injector port according to the instrument manufacturer's specifications.
Protocol 2: Inlet Liner Replacement
Objective: To replace a potentially contaminated or active injector liner.
Materials:
-
New, deactivated inlet liner
-
New O-ring for the liner
-
Forceps
-
Lint-free gloves
Procedure:
-
Cool the injector to a safe temperature.
-
Turn off the carrier gas flow to the injector.
-
Unscrew the retaining nut at the top of the injector.
-
Carefully remove the septum and any other retaining hardware.
-
Using forceps, gently pull the old liner out of the injector.
-
Inspect the injector port for any visible contamination. If necessary, clean it according to the manufacturer's guidelines.
-
Place the new O-ring on the new liner.
-
Using forceps, insert the new liner into the injector to the correct depth.
-
Reassemble the injector hardware and septum.
-
Restore the carrier gas flow and check for leaks using an electronic leak detector.
Visualizations
Caption: Interaction of long-chain ethers with active sites leading to peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Restek - Blog [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. agilent.com [agilent.com]
- 11. GC (MS) problem with tailing peaks - Chromatography Forum [chromforum.org]
- 12. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
Technical Support Center: Resolving Isomers of Methoxydodecane in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of methoxydodecane isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of methoxydodecane isomers.
Issue 1: Poor or No Resolution of Methoxydodecane Isomers
Potential Causes:
-
Inappropriate Column Selection: The stationary phase is not selective for the isomers. For positional isomers, a phenyl-based column can offer selectivity for aromatic compounds, while for stereoisomers, a chiral stationary phase is necessary.[1][2]
-
Incorrect Mobile Phase Composition: The mobile phase composition may not provide sufficient selectivity. For reversed-phase chromatography, adjusting the organic modifier (e.g., acetonitrile (B52724), methanol) and its proportion can impact resolution.[3]
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the separation and can influence selectivity.[4][5]
-
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.[4]
Solutions:
-
Column Selection:
-
For positional isomers (e.g., 1-methoxydodecane, 2-methoxydodecane), consider a column with a phenyl or cyano stationary phase to exploit differences in polarity and pi-pi interactions.[1]
-
For chiral isomers (enantiomers) , a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability.[5][6]
-
-
Mobile Phase Optimization:
-
Systematically vary the mobile phase composition. In reversed-phase HPLC, small changes in the percentage of the organic solvent can significantly alter selectivity.
-
For normal-phase chromatography, which is common for chiral separations, adjusting the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) solvents is crucial.[6]
-
Consider adding additives to the mobile phase. For acidic or basic analytes, buffering the mobile phase to a pH at least two units away from the pKa can improve peak shape and resolution.[3] For chiral separations, acidic or basic additives can sometimes enhance enantioselectivity.[6]
-
-
Temperature Adjustment:
-
Optimize the column temperature. A good starting point is ambient temperature, followed by incremental increases or decreases (e.g., in 5 °C steps) to observe the effect on resolution.
-
-
Flow Rate Optimization:
-
Perform a flow rate study to determine the optimal flow rate that provides the best balance between resolution and analysis time.
-
Issue 2: Peak Tailing
Potential Causes:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions on silica-based columns).
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[3]
-
Column Contamination or Degradation: A dirty guard column or column inlet frit can cause peak tailing.[3]
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in poor peak shape.[3]
Solutions:
-
Minimize Secondary Interactions:
-
Use an end-capped column to reduce silanol interactions.
-
Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol groups.
-
-
Reduce Sample Load:
-
Decrease the injection volume or the concentration of the sample.
-
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, replace the guard column or the column inlet frit.[3]
-
-
Adjust Mobile Phase pH:
-
Ensure the mobile phase pH is at least 2 units above or below the pKa of the methoxydodecane isomers if they are ionizable.[3]
-
FAQs
Q1: What is the best starting point for developing a separation method for methoxydodecane isomers?
A1: For positional isomers of methoxydodecane, a good starting point is reversed-phase HPLC with a C18 or Phenyl column. A gradient elution from a high percentage of water to a high percentage of acetonitrile or methanol (B129727) is a common initial approach. For chiral isomers, screening a set of polysaccharide-based chiral columns with different mobile phases (normal-phase, polar organic, and reversed-phase) is an effective strategy.[5][6]
Q2: How can I confirm the identity of the separated methoxydodecane isomers?
A2: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is a powerful tool for identifying isomers. While isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns in MS/MS may differ, aiding in identification. For definitive identification, comparison of retention times and mass spectra with certified reference standards is necessary.[7]
Q3: Can gas chromatography (GC) be used to separate methoxydodecane isomers?
A3: Yes, capillary GC is well-suited for separating volatile and semi-volatile compounds like methoxydodecane isomers.[8] The choice of the stationary phase is critical for achieving separation. A polar stationary phase would be a good starting point for positional isomers. For chiral separations, a chiral GC column, often based on cyclodextrin (B1172386) derivatives, would be required.
Q4: What are some common pitfalls to avoid when developing a chiral separation method?
A4: A common pitfall is not exploring a wide enough range of stationary and mobile phases. Chiral separations are highly specific, and a column that works for one compound may not work for another, even with a similar structure.[5][9] Another issue is the "additive memory effect," where additives in the mobile phase can adsorb to the stationary phase and affect subsequent analyses.[9] Thorough column washing between methods is essential.
Quantitative Data Summary
Table 1: Hypothetical Retention Data for Positional Isomers of Methoxydodecane on a Phenyl-Hexyl Column
| Isomer | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 1-Methoxydodecane | 12.5 | 1.1 | - |
| This compound | 13.8 | 1.2 | 2.1 |
| 3-Methoxydodecane | 14.9 | 1.1 | 1.8 |
Conditions: Reversed-phase HPLC, Phenyl-Hexyl column (150 x 4.6 mm, 3 µm), Mobile Phase: 70:30 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Temperature: 30 °C.
Table 2: Hypothetical Enantiomeric Separation Data on a Chiral Column
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (R)-2-Methoxydodecane | 9.2 | 49.8 | - |
| (S)-2-Methoxydodecane | 10.5 | 50.2 | 1.9 |
Conditions: Normal-phase HPLC, Chiralpak AD-H column (250 x 4.6 mm, 5 µm), Mobile Phase: 95:5 n-Hexane:Isopropanol, Flow Rate: 0.8 mL/min, Temperature: 25 °C.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Positional Methoxydodecane Isomers
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Phenyl-Hexyl analytical column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methoxydodecane isomer standard mix.
-
-
Chromatographic Conditions:
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of the methoxydodecane isomers in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Calculate the resolution between adjacent peaks.
-
Protocol 2: Chiral HPLC Method for the Separation of Methoxydodecane Enantiomers
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Chiral detector.
-
Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
-
Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Racemic methoxydodecane standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: 95:5 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or a chiral detector.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Prepare and degas the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 1 hour, then at the analytical flow rate for at least 30 minutes.
-
Dissolve the racemic standard in the mobile phase.
-
Inject the standard and acquire the chromatogram.
-
Determine the resolution between the enantiomeric peaks.
-
Visualizations
Caption: Troubleshooting decision tree for poor isomer resolution.
Caption: General experimental workflow for HPLC analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. pure.uva.nl [pure.uva.nl]
- 8. vurup.sk [vurup.sk]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of 2-Methoxydodecane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding contamination issues encountered during the synthesis of 2-Methoxydodecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most common impurities in the Williamson ether synthesis of this compound typically include:
-
Unreacted Starting Materials: 2-Dodecanol (B159162) and the methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
Side-Reaction Products: Dodecenes, which are products of elimination reactions, can be significant impurities, especially if secondary alkyl halides are used or if the reaction temperature is too high.[1][2]
-
Solvent and Base Residues: Residual amounts of solvents like acetonitrile (B52724) or N,N-dimethylformamide, and any excess base (e.g., sodium hydride, potassium carbonate) or its byproducts.[3]
-
Water: Can lead to the formation of dodecanol (B89629) from the alkoxide and can affect the efficiency of the reaction.
Q2: How can I minimize the formation of elimination byproducts (dodecenes)?
A2: To minimize the formation of dodecenes, which arise from a competing E2 elimination reaction, consider the following strategies:
-
Choice of Alkyl Halide: Use a methyl halide (e.g., methyl iodide) as the methylating agent, as primary halides are less prone to elimination.[1][2]
-
Reaction Temperature: Maintain a low to moderate reaction temperature (typically between 50-100 °C) as higher temperatures favor elimination reactions.[4]
-
Base Selection: Use a non-bulky, strong base to form the alkoxide. Sodium hydride is a common and effective choice.[1][2]
Q3: What are the best analytical methods to detect impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC/MS): Ideal for identifying and quantifying volatile impurities such as unreacted starting materials, dodecene byproducts, and residual solvents.[5]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Useful for separating the desired product from less volatile impurities.[6][7] Reversed-phase HPLC with a suitable detector (e.g., UV or MS) can be very effective.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete deprotonation of 2-dodecanol. | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Allow adequate time for the alkoxide to form before adding the methylating agent. |
| Inactive methylating agent. | Use a fresh, high-purity methylating agent. | |
| Presence of water in the reaction. | Use anhydrous solvents and dry glassware. | |
| Presence of Dodecene Impurities | Elimination (E2) side reaction is favored. | Lower the reaction temperature. Use a primary methyl halide (e.g., methyl iodide). |
| Unreacted 2-Dodecanol in Product | Insufficient amount of base or methylating agent. | Use a slight excess of the base and methylating agent. |
| Incomplete reaction. | Increase the reaction time or slightly increase the temperature (while monitoring for elimination byproducts). | |
| Broad Peaks in Chromatogram | Sample overloading on the column. | Dilute the sample before injection. |
| Presence of multiple, closely related impurities. | Optimize the chromatographic method (e.g., change the gradient, temperature, or column). |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-dodecanol in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 2-dodecanoxide.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC or GC).
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Protocol for Impurity Analysis by GC/MS
-
Sample Preparation: Prepare a dilute solution of the this compound product in a volatile solvent like hexane (B92381) or ethyl acetate.
-
Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to ensure volatilization of the sample without degradation.
-
Oven Program: Start with a low initial temperature and ramp up to a final temperature that allows for the elution of all expected components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Quantify impurities by integrating the peak areas.
Visualizing the Troubleshooting Workflow
Below is a diagram illustrating a typical workflow for troubleshooting contamination issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
This diagram outlines the logical steps from initial synthesis and analysis to identifying specific types of impurities and implementing the appropriate corrective actions to improve product purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. env.go.jp [env.go.jp]
- 6. ijprajournal.com [ijprajournal.com]
- 7. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxydodecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxydodecane. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a secondary alcohol, dodecan-2-ol, to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[1][2]
Q2: Which methylating agents are suitable for this synthesis?
A2: Common methylating agents for the Williamson ether synthesis include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄).[4] While methyl iodide is highly reactive, dimethyl sulfate is often preferred in industrial settings due to its lower cost and high reactivity.[4]
Q3: What are the key safety precautions when scaling up this synthesis?
A3: Diethyl ether and other ethers are highly flammable and can form explosive peroxides upon exposure to air and light.[5][6] Therefore, it is crucial to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] When handling large quantities, it is also important to be aware of the potential for static electricity to ignite ether vapors.[5]
Q4: How can I purify the final this compound product at a larger scale?
A4: For the purification of this compound, distillation is a common and effective method.[8][9][10] Given that ethers can be sensitive to high temperatures, vacuum distillation may be necessary to lower the boiling point and prevent decomposition.[8] It is also important to ensure that any residual alcohol from the reaction is removed, which can be achieved through washing with water or brine before distillation.
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Williamson ether synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and scale.
Materials:
-
Dodecan-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Alkoxide Formation: Dissolve dodecan-2-ol (1 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the NaH slurry at 0°C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise via the dropping funnel. After the addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the alcohol. | Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Allow sufficient time for the alkoxide to form. |
| Inactive methylating agent. | Use a fresh bottle of methyl iodide, as it can degrade over time. | |
| Presence of water in the reaction. | Use anhydrous solvents and flame-dry all glassware before use.[11] | |
| Formation of Alkene Byproduct | The primary side reaction in the Williamson ether synthesis with secondary alcohols is elimination (E2).[12][13] | Use a less sterically hindered base if possible, although with a secondary alcohol, some elimination is often unavoidable. Lowering the reaction temperature may also favor the SN2 reaction over elimination. |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required to drive the reaction to completion, but be mindful of increasing the rate of the elimination side reaction. |
| Poor quality of reagents. | Ensure all reagents are of high purity and are stored under appropriate conditions. | |
| Difficulty in Product Purification | Co-distillation of product and unreacted starting material. | If the boiling points are very close, fractional distillation may be necessary. Alternatively, ensure the workup procedure effectively removes the unreacted alcohol. |
| Presence of mineral oil from NaH dispersion. | During the workup, perform multiple extractions to remove the mineral oil. A column chromatography step prior to distillation can also be effective. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Secondary Alcohols (Representative Data)
| Alcohol | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanol | NaH | CH₃I | THF | 25 | 12 | 75-85 |
| 2-Butanol | KH | (CH₃)₂SO₄ | DMF | 25 | 8 | 80-90 |
| 2-Octanol | NaH | CH₃I | THF | 60 | 6 | 70-80 |
| Dodecan-2-ol | NaH | CH₃I | THF/DMF | 25-50 | 8-16 | 60-75 (Estimated) |
Note: The data for Dodecan-2-ol is an estimation based on typical yields for similar long-chain secondary alcohols, as specific literature data is scarce.
Logical Relationships in Troubleshooting
Caption: A decision tree to guide troubleshooting efforts based on TLC analysis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl ether - Wikipedia [en.wikipedia.org]
- 6. Lab Safety Guideline: Diethyl Ether | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. edubull.com [edubull.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Dodecanol Etherification
Welcome to the technical support center for the etherification of dodecanol (B89629). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your etherification reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting advice to address common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the etherification of dodecanol?
Low yields in the etherification of dodecanol can stem from several factors, including:
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions.
-
Side Reactions: Competing reactions, such as the dehydration of dodecanol to form dodecene, can reduce the yield of the desired ether.
-
Purity of Reagents: The presence of water or other impurities in the reactants or solvent can interfere with the reaction.
-
Suboptimal Stoichiometry: An incorrect molar ratio of dodecanol to the alkylating agent or catalyst can limit the conversion to the ether product.
-
Inefficient Purification: Product loss during workup and purification steps can significantly decrease the final isolated yield.
Q2: How does temperature affect the yield of dodecanol etherification?
Temperature plays a critical role in the etherification of dodecanol. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. For instance, in acid-catalyzed etherification, elevated temperatures favor the elimination reaction, leading to the formation of dodecene. It is crucial to carefully control the reaction temperature to maximize the formation of the ether product while minimizing byproducts.
Q3: What role does the catalyst play, and how can I choose the right one?
The choice of catalyst is dependent on the specific etherification method employed.
-
In Williamson ether synthesis , a strong base is used to deprotonate the dodecanol to form the alkoxide. Common bases include sodium hydride (NaH) or potassium tert-butoxide.
-
In acid-catalyzed etherification , a strong acid catalyst like sulfuric acid or a solid acid catalyst such as tungstated zirconia is used. Solid acid catalysts can offer advantages in terms of separation and reusability. The selection should be based on the desired reaction conditions and the specific ether being synthesized.
Q4: Can the solvent choice impact the reaction yield?
Yes, the solvent is crucial. For the Williamson ether synthesis, a polar aprotic solvent like DMF or DMSO is often preferred as it can effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. In acid-catalyzed reactions, a non-polar solvent may be used to facilitate the removal of water by azeotropic distillation, driving the equilibrium towards product formation.
Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting flowchart for low yield in dodecanol etherification.
Data Presentation: Comparison of Etherification Conditions
The following table summarizes typical reaction conditions and expected yields for different etherification methods of dodecanol.
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Dehydration | Reductive Etherification |
| Dodecanol | 1 equivalent | 2 equivalents (for symmetrical ether) | 1 equivalent |
| Second Reagent | Alkyl halide (e.g., ethyl bromide) | None (for symmetrical ether) | Aldehyde/Ketone & a reducing agent |
| Catalyst/Base | NaH or K-tert-butoxide | H₂SO₄ or solid acid (e.g., tungstated zirconia) | Acid catalyst and H₂ or a hydride source |
| Solvent | DMF, THF, or DMSO | Toluene or no solvent | Dichloromethane or other inert solvent |
| Temperature | 25 - 80 °C | 120 - 180 °C | 25 - 60 °C |
| Typical Yield | 70 - 95% | 60 - 85% | 63 - 92%[1] |
| Key Side Reactions | Elimination of alkyl halide | Dehydration of dodecanol to dodecene | Over-reduction of aldehyde/ketone |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Dodecyl Ethyl Ether
This protocol details the synthesis of dodecyl ethyl ether from 1-dodecanol (B7769020) and ethyl bromide.
Materials:
-
1-Dodecanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-dodecanol (1 equivalent).
-
Dissolve the dodecanol in anhydrous DMF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise via the dropping funnel.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure dodecyl ethyl ether.
Caption: The two-step mechanism of the Williamson ether synthesis.
References
Preventing elimination side reactions in Williamson synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent elimination side reactions in Williamson ether synthesis.
Troubleshooting Guides
Issue: Low Yield of Ether Product with Significant Alkene Byproduct Formation
Question: My Williamson ether synthesis is resulting in a low yield of the desired ether and a significant amount of an alkene byproduct. What are the likely causes and how can I resolve this?
Answer: This is a classic issue of the competing E2 elimination reaction outcompeting the desired SN2 substitution pathway. Several factors could be contributing to this outcome. Here is a step-by-step guide to troubleshoot and optimize your reaction:
1. Evaluate Your Substrates:
-
Alkyl Halide Structure: The structure of your alkyl halide is the most critical factor. The Williamson ether synthesis works best with methyl and primary alkyl halides.[1][2][3] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2][4]
-
Recommendation: If you are using a secondary or tertiary alkyl halide, consider if your target ether can be synthesized by swapping the functional groups of your reactants. That is, use the corresponding alcohol to form the alkoxide and a primary alkyl halide.
-
-
Steric Hindrance in the Alkoxide: While the alkoxide can be primary, secondary, or even tertiary, highly sterically hindered alkoxides can favor elimination, especially when paired with a sterically hindered alkyl halide.[5][6] Tertiary alkoxides tend to favor elimination due to steric hindrance.[5]
-
Recommendation: If possible, use a less sterically hindered alkoxide.
-
2. Re-evaluate Your Reaction Conditions:
-
Choice of Base: The base used to deprotonate the alcohol to form the alkoxide is crucial. Strong, sterically hindered bases, such as potassium tert-butoxide, are more likely to act as a base for elimination rather than as a nucleophile for substitution.[7]
-
Recommendation: Use a strong, but less sterically hindered base like sodium hydride (NaH) or potassium hydride (KH).[2][8] For the synthesis of aryl ethers, weaker bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be effective.[8]
-
-
Solvent Selection: The solvent plays a significant role in the reaction pathway. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to participate in the SN2 reaction.[5][7] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.
-
Recommendation: Use polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5][7][8]
-
-
Temperature Control: Higher reaction temperatures generally favor elimination over substitution.[7][9][10]
Frequently Asked Questions (FAQs)
Q1: Can I use a secondary alkyl halide in a Williamson ether synthesis?
A1: While it is possible to use a secondary alkyl halide, it is not ideal and often leads to a mixture of the desired ether (via SN2) and an alkene byproduct (via E2).[2] The success of the reaction will be highly dependent on carefully optimized conditions, including the use of a non-sterically hindered alkoxide, a polar aprotic solvent, and lower reaction temperatures. For a cleaner reaction and higher yield of the ether, it is always preferable to use a primary alkyl halide if the target molecule allows for it.
Q2: What is the best base to use for generating the alkoxide?
A2: For simple dialkyl ethers, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol to form the alkoxide.[2][8] For aryl ethers, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[8] It is best to avoid bulky bases like potassium tert-butoxide, as they can promote the competing E2 elimination reaction.[7]
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent choice is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended.[5][7][8] These solvents effectively solvate the metal cation of the alkoxide, which increases the nucleophilicity of the alkoxide anion, thereby favoring the SN2 pathway. Protic solvents, such as the parent alcohol of the alkoxide, can be used but may lead to slower reaction rates and potentially more elimination.[2] Apolar solvents are generally not suitable as they do not effectively dissolve the ionic alkoxide.[5]
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction is sluggish, ensure that your reagents are pure and your solvent is anhydrous. Water can protonate the alkoxide, rendering it non-nucleophilic. You can also consider slightly increasing the reaction temperature, but be mindful that this may also increase the rate of elimination.[7] Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, can sometimes improve the reaction rate by increasing the solubility and availability of the alkoxide nucleophile.[5] The reaction time can vary from 1 to 8 hours.[5][6]
Quantitative Data Summary
The following table summarizes the general impact of key variables on the ratio of substitution (SN2) to elimination (E2) products in a Williamson ether synthesis.
| Factor | Condition Favoring SN2 (Ether) | Condition Favoring E2 (Alkene) |
| Alkyl Halide | Methyl > Primary | Tertiary > Secondary |
| Alkoxide | Less Sterically Hindered (e.g., methoxide) | More Sterically Hindered (e.g., tert-butoxide) |
| Base | Non-bulky, strong base (e.g., NaH) | Bulky, strong base (e.g., t-BuOK) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, MeCN) | Polar Protic (can reduce nucleophilicity) |
| Temperature | Lower Temperature | Higher Temperature |
Experimental Protocol: Synthesis of Benzyl (B1604629) Ethyl Ether (Example)
This protocol provides a general methodology for the synthesis of benzyl ethyl ether, a reaction that typically favors the desired SN2 product due to the use of a primary alkyl halide.
Materials:
-
Ethanol (B145695) (anhydrous)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1.2 equivalents) dissolved in anhydrous DMF. b. Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the ethanol solution at 0 °C. Caution: Hydrogen gas is evolved. c. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide.
-
Ether Synthesis: a. Cool the reaction mixture to 0 °C. b. Slowly add benzyl chloride (1.0 equivalent) to the stirred solution of sodium ethoxide. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. d. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. f. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure benzyl ethyl ether.
Visualizations
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
References
- 1. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. brainly.com [brainly.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Answered: 3. What are the major factors affecting and distinguish between Substitution (SN1, SN2) and Elimination (E1, E2) Reaction? What is the major organic product (s)… | bartleby [bartleby.com]
- 10. vedantu.com [vedantu.com]
Technical Support Center: Synthesis of 2-Methoxydodecane
Welcome to the technical support center for the synthesis of 2-Methoxydodecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a secondary alcohol, 2-dodecanol (B159162), to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methylating agent, such as methyl iodide. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]
Q2: What are the key reactants and reagents involved in the Williamson ether synthesis of this compound?
A2: The key components for this synthesis are:
-
Substrate: 2-Dodecanol
-
Base: A strong base is required to deprotonate the secondary alcohol. Common choices include sodium hydride (NaH) or potassium hydride (KH).[2] Sodium hydroxide (B78521) (NaOH) can also be used, often in conjunction with a phase-transfer catalyst.
-
Methylating Agent: A methyl halide, typically methyl iodide (CH3I), is a common and effective electrophile for this reaction.[2]
-
Solvent: Aprotic polar solvents are generally preferred as they do not participate in the reaction and can help to solvate the alkoxide. Common choices include tetrahydrofuran (B95107) (THF), diethyl ether, or dimethylformamide (DMF).[2]
Q3: What is the primary side reaction to be aware of during the synthesis of this compound?
A3: The main competing reaction is the E2 (bimolecular elimination) reaction. Since 2-dodecanol is a secondary alcohol, the corresponding alkoxide is a strong base. This strong base can abstract a proton from a carbon adjacent to the electrophilic carbon of the methylating agent, leading to the formation of an alkene. This side reaction becomes more significant at higher temperatures and with sterically hindered substrates.[2] For the synthesis of this compound, where a methyl halide is used, the potential for elimination from the methylating agent is negligible. However, if a larger alkyl halide were used with the dodecanoxide, elimination would be a more significant concern.
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 2-Dodecanol | Ensure the base is fresh and of high purity. Sodium hydride, for instance, can react with atmospheric moisture and become less effective. Use a slight excess of the base to ensure complete conversion of the alcohol to the alkoxide. |
| Suboptimal Reaction Temperature | Temperature plays a critical role. Lower temperatures favor the desired SN2 reaction over the competing E2 elimination. However, a temperature that is too low will result in a very slow reaction rate. It is crucial to find the optimal balance. A typical Williamson reaction is conducted at 50 to 100 °C.[1] For secondary alcohols, starting at a lower temperature (e.g., room temperature) and gradually increasing while monitoring the reaction progress is advisable. |
| Poor Quality of Reagents | Use freshly distilled or high-purity solvents and reagents. Impurities, especially water, can quench the strong base and the alkoxide intermediate. |
| Inefficient Stirring | In heterogeneous reactions involving a solid base like sodium hydride, efficient stirring is crucial to ensure proper mixing and reaction. |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 2-Dodecanol | This indicates an incomplete reaction. Consider increasing the reaction time or the amount of the methylating agent. Purification can be achieved through column chromatography or by an acidic wash to remove the basic alkoxide followed by a basic wash to remove any unreacted acidic starting materials if applicable. |
| Formation of Elimination Byproducts | This is often due to an excessively high reaction temperature. Lowering the reaction temperature is the most effective way to minimize elimination. The choice of a less sterically hindered base can also be beneficial, although for the formation of the 2-dodecanoxide, this is not a variable. |
| Side Reactions with the Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents like ethanol (B145695) should be avoided as they will react with the strong base. |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2-Dodecanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-dodecanol to a round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). The addition of NaH will cause the evolution of hydrogen gas, so ensure proper ventilation. Allow the mixture to stir at 0 °C for 1-2 hours, or until the hydrogen evolution ceases, indicating the formation of the sodium 2-dodecanoxide.[3]
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Data Presentation
The following table provides hypothetical data to illustrate the effect of temperature on the yield of this compound. Actual results may vary.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| 25 (Room Temperature) | 24 | 65 | 95 |
| 40 | 12 | 78 | 92 |
| 60 (Reflux in THF) | 6 | 85 | 88 |
| 80 | 4 | 75 | 80 |
Note: Higher temperatures generally lead to faster reaction rates but may also increase the formation of elimination byproducts, thereby reducing the purity of the desired ether.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
Technical Support Center: Purification of 2-Methoxydodecane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-methoxydodecane, focusing on the removal of unreacted starting materials after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials I need to remove from my this compound product?
A1: The synthesis of this compound, commonly achieved through a Williamson ether synthesis, typically involves the reaction of dodecan-2-ol with a methylating agent in the presence of a strong base. Therefore, the primary unreacted starting materials you will likely encounter are:
-
Dodecan-2-ol: The starting alcohol.
-
Methylating agent: This could be methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
-
Base: A common base used is sodium hydride (NaH).
Q2: I see an oily layer and a solid precipitate in my reaction flask after the synthesis. What are these?
A2: The oily layer is likely your crude product, this compound, mixed with unreacted dodecan-2-ol. The solid precipitate is typically the sodium salt of dodecan-2-ol (sodium dodecan-2-oxide) if it hasn't fully reacted, along with byproducts from the base and methylating agent.
Q3: How can I quench the reaction and neutralize the excess base safely?
A3: To quench the reaction, it is crucial to slowly and carefully add a proton source to neutralize the reactive species. A common method is the dropwise addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the reaction mixture in an ice bath. This will neutralize any remaining sodium hydride and the alkoxide.
Q4: What is the best method to separate the unreacted dodecan-2-ol from my this compound product?
A4: The most effective methods for separating unreacted dodecan-2-ol are liquid-liquid extraction with a basic solution followed by distillation.
-
Liquid-Liquid Extraction: Washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous sodium hydroxide (B78521) (NaOH) solution will convert the unreacted dodecan-2-ol into its corresponding sodium salt (sodium dodecan-2-oxide). This salt is highly soluble in the aqueous layer and will be removed from the organic layer containing your this compound.[1]
-
Distillation: Due to the difference in their boiling points, fractional distillation is a highly effective method for separating this compound from the higher-boiling dodecan-2-ol.[2]
Q5: How do I remove residual methylating agents like methyl iodide or dimethyl sulfate?
A5: Both methyl iodide and dimethyl sulfate are toxic and should be handled with care.
-
Methyl Iodide: Unreacted methyl iodide can be quenched by washing the organic phase with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[3][4] Alternatively, washing with a basic solution like sodium hydroxide can also hydrolyze methyl iodide.[3][4]
-
Dimethyl Sulfate: This can be decomposed by washing with an aqueous solution of sodium hydroxide, sodium carbonate, or ammonium hydroxide.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the dodecan-2-ol was fully deprotonated before adding the methylating agent. Consider extending the reaction time or slightly increasing the temperature. |
| Loss of product during workup. | Be careful during the aqueous extraction steps to avoid vigorous shaking that can lead to emulsion formation. Ensure complete transfer of the organic layer. | |
| Product is Contaminated with Dodecan-2-ol (determined by NMR or GC) | Inefficient extraction. | Increase the concentration of the NaOH solution used for washing or perform multiple extractions. |
| Inefficient distillation. | Use a fractional distillation column with a sufficient number of theoretical plates and ensure a slow and steady distillation rate. | |
| Product has a Yellow or Brown Color | Presence of iodine from methyl iodide decomposition. | Wash the organic layer with a saturated solution of sodium thiosulfate until the color disappears. |
| Other impurities. | Consider purification by column chromatography. | |
| Emulsion Formation During Extraction | Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. To break an emulsion, you can add brine (saturated NaCl solution) or let it stand for an extended period. |
Data Presentation
The table below summarizes the key physical properties of this compound and its common starting material, dodecan-2-ol, which are critical for planning the purification strategy.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water | Solubility in Organic Solvents |
| This compound | 200.36 | ~227-228 (estimated for 2-methyldodecane)[6][7] | ~0.754 (for 2-methyldodecane)[7] | Insoluble | Soluble in ethers, hydrocarbons |
| Dodecan-2-ol | 186.34 | 249-250[8] | ~0.83[8] | Insoluble[9] | Soluble in ethanol, ether[9] |
Experimental Protocols
Protocol 1: Purification of this compound by Extraction and Distillation
This protocol outlines the steps for quenching the reaction and purifying this compound from unreacted dodecan-2-ol and methyl iodide.
1. Reaction Quenching: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and dropwise, add deionized water to quench any unreacted sodium hydride and methyl iodide. Observe for the cessation of gas evolution.
2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add diethyl ether to dissolve the organic components. c. Wash the organic layer with a 5% aqueous sodium hydroxide solution to remove unreacted dodecan-2-ol.[8] Separate the aqueous layer. d. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine. e. Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water. f. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
3. Solvent Removal: a. Filter off the drying agent. b. Concentrate the organic solution using a rotary evaporator to remove the diethyl ether.
4. Fractional Distillation: a. Set up a fractional distillation apparatus. b. Carefully transfer the crude this compound to the distillation flask. c. Heat the flask gently and collect the fraction corresponding to the boiling point of this compound (approximately 227-228 °C). Discard the initial lower-boiling fractions and the higher-boiling residue which will contain any remaining dodecan-2-ol.
Visualization
Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic chemistry - how to destroy excess iodomethane in reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. how to destroy excess iodomethane in reaction mixture? - ECHEMI [echemi.com]
- 5. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-methyl dodecane, 1560-97-0 [thegoodscentscompany.com]
- 7. 2-Methyldodecane - Wikipedia [en.wikipedia.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. US3450608A - Purification of ethers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2-Methoxydodecane and Other Long-Chain Ethers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic research, the selection of appropriate excipients is a critical determinant of a product's efficacy and safety. Long-chain ethers, a class of amphiphilic molecules, have garnered significant interest for their potential as solvents, penetration enhancers, and drug delivery vehicles. This guide provides an objective comparison of 2-Methoxydodecane against other long-chain ethers, supported by available physicochemical data and established experimental protocols, to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Comparative Analysis
The performance of long-chain ethers in various applications is intrinsically linked to their physicochemical properties. The following table summarizes key parameters for this compound and a selection of comparable long-chain ethers. These properties can influence their function as solvents, their interaction with biological membranes, and their overall toxicological profile.
| Property | This compound | 1-Ethoxydodecane | 1-Propoxydodecane | Dodecyl Isopropyl Ether |
| Molecular Formula | C13H28O | C14H30O | C15H32O | C15H32O |
| Molecular Weight ( g/mol ) | 200.36[1] | 214.39[2] | 228.41[3][4] | 228.41 |
| Boiling Point (°C) | 227-228 (estimated) | Not available | 565.02 K (291.87 °C) (Joback Calculated)[3] | Not available |
| Density (g/mL) | Not available | Not available | Not available | Not available |
| LogP (Octanol/Water Partition Coefficient) | 5.7 (Computed)[1] | Not available | 5.334 (Crippen Calculated)[3] | Not available |
| CAS Number | Not available | 7289-37-4 | 68409-59-6[3][4] | 29379-42-8 |
Note: "Not available" indicates that the data was not readily found in the searched databases. Calculated values are estimations based on computational models.
Performance Comparison and Applications
Long-chain ethers are primarily investigated for their role as permeation enhancers in transdermal drug delivery. Their mechanism of action is generally attributed to their ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the penetration of active pharmaceutical ingredients (APIs).[5][6][7] The lipophilicity of these ethers, indicated by their LogP values, plays a crucial role in this process. A higher LogP value suggests greater affinity for the lipid bilayers of the skin.
While direct comparative experimental data for the listed ethers is scarce, we can infer potential performance differences based on their structural characteristics. The length and branching of the alkyl chain, as well as the position of the ether linkage, can influence the extent of stratum corneum disruption and, consequently, the permeation enhancement effect. It is hypothesized that an optimal balance of hydrophilic and lipophilic properties is necessary for maximum efficacy.
Beyond permeation enhancement, long-chain ethers are also explored as components in drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), where they can act as an oil phase to solubilize lipophilic drugs. Their surfactant properties can also contribute to the stability of these formulations.[4]
Experimental Protocols
To facilitate the comparative evaluation of this compound and other long-chain ethers, the following are detailed methodologies for key experiments.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the ability of a compound to enhance the penetration of a model drug through the skin.
1. Materials:
- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin)
- Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Model drug (e.g., ibuprofen, caffeine)
- Test compounds (this compound and other long-chain ethers)
- High-performance liquid chromatography (HPLC) system for drug quantification
2. Procedure:
- Prepare the skin membrane by carefully excising the subcutaneous fat and mounting it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
- Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
- Prepare the donor formulation by dissolving the model drug and the test ether in a suitable vehicle.
- Apply a known quantity of the donor formulation to the skin surface in the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
- Analyze the drug concentration in the collected samples using a validated HPLC method.
- Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio.
Cytotoxicity Assessment using MTT Assay
This protocol evaluates the potential toxicity of the long-chain ethers on skin cells (e.g., human keratinocytes).
1. Materials:
- Human keratinocyte cell line (e.g., HaCaT)
- Cell culture medium and supplements
- 96-well cell culture plates
- Test compounds (this compound and other long-chain ethers)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader
2. Procedure:
- Seed the keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test ethers in the cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium without the test compound).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
- Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of the cells are non-viable).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of skin permeation enhancement by long-chain ethers.
Caption: Workflow for comparing long-chain ethers.
References
- 1. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethoxydodecane | C14H30O | CID 96386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Propoxydodecane | 68409-59-6 | Benchchem [benchchem.com]
- 4. Buy 1-Propoxydodecane | 68409-59-6 [smolecule.com]
- 5. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 2-methoxydodecane: the Williamson ether synthesis and the alkoxymercuration-demercuration of 1-dodecene (B91753). The objective of this document is to furnish researchers with the necessary data and protocols to select the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
At a Glance: Comparison of Synthesis Methods
| Parameter | Williamson Ether Synthesis | Alkoxymercuration-Demercuration |
| Starting Materials | 2-Dodecanol (B159162), Methylating agent (e.g., Methyl iodide) | 1-Dodecene, Methanol (B129727) |
| Key Reagents | Strong base (e.g., NaH), Aprotic polar solvent (e.g., THF, DMF) | Mercuric acetate (B1210297) [Hg(OAc)₂], Sodium borohydride (B1222165) (NaBH₄) |
| Typical Yield | Moderate to High | High |
| Reaction Temperature | Room temperature to reflux | Room temperature |
| Reaction Time | Several hours to overnight | Typically a few hours |
| Key Advantages | Utilizes readily available alcohols. | High regioselectivity (Markovnikov addition), avoids carbocation rearrangements. |
| Key Disadvantages | Requires a strong base, potential for elimination side reactions with secondary halides. | Use of highly toxic mercury compounds. |
Synthesis Pathways Overview
The following diagram illustrates the two synthetic routes to this compound, highlighting the key reactants and intermediates for each method.
Experimental Protocols
Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[1][2] For the synthesis of a secondary ether like this compound, a potential route involves the methylation of 2-dodecanol.
Reaction Scheme:
CH₃(CH₂)₉CH(OH)CH₃ + NaH → CH₃(CH₂)₉CH(O⁻Na⁺)CH₃ + H₂ CH₃(CH₂)₉CH(O⁻Na⁺)CH₃ + CH₃I → CH₃(CH₂)₉CH(OCH₃)CH₃ + NaI
Materials:
-
2-Dodecanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-dodecanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-dodecanoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Alkoxymercuration-Demercuration of 1-Dodecene
This method provides a regioselective route to ethers from alkenes, following Markovnikov's rule, without the concern of carbocation rearrangements.[1][3]
Reaction Scheme:
CH₃(CH₂)₉CH=CH₂ + Hg(OAc)₂ + CH₃OH → Intermediate Organomercury Compound Intermediate Organomercury Compound + NaBH₄ → CH₃(CH₂)₉CH(OCH₃)CH₃
Materials:
-
1-Dodecene
-
Mercuric acetate [Hg(OAc)₂]
-
Anhydrous methanol (CH₃OH)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Diethyl ether
Procedure:
-
In a flask, dissolve mercuric acetate (1.0 equivalent) in anhydrous methanol.
-
Add 1-dodecene (1.0 equivalent) to the stirred solution and continue stirring at room temperature for 1 hour.
-
To the reaction mixture, add a 3 M aqueous solution of sodium hydroxide.
-
Slowly add a 0.5 M solution of sodium borohydride in 3 M sodium hydroxide. The appearance of elemental mercury as a black precipitate indicates the reduction is proceeding.
-
After the addition is complete, continue to stir for an additional 2 hours at room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting this compound by fractional distillation under reduced pressure.
Logical Workflow for Method Selection
The choice between these two synthetic methods often depends on the availability of starting materials and the desired reaction conditions. The following diagram outlines a logical workflow for selecting the appropriate synthesis route.
References
Validating the Structure of 2-Methoxydodecane: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of a synthesized or isolated compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected spectroscopic data for 2-methoxydodecane against its structural isomer, 1-methoxydodecane (B1606474), and the parent alkane, dodecane (B42187). By presenting predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this guide offers a clear framework for structural validation.
Spectroscopic Data Comparison
To differentiate this compound from its closely related counterparts, a detailed analysis of their respective ¹H NMR, ¹³C NMR, and mass spectra is essential. The following tables summarize the predicted and experimental spectroscopic data for these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) is indicative of the shielding or deshielding of a proton, while the multiplicity reveals the number of neighboring protons.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | a (-OCH₃) | 3.35 | singlet |
| b (-OCH-) | 3.40 | sextet | |
| c (-CH₂-) | 1.20 - 1.60 | multiplet | |
| d (-CH₃) | 1.15 | doublet | |
| e (-CH₃) | 0.88 | triplet | |
| 1-Methoxydodecane | a (-OCH₃) | 3.33 | singlet |
| b (-OCH₂-) | 3.39 | triplet | |
| c (-CH₂-) | 1.25 - 1.60 | multiplet | |
| d (-CH₃) | 0.88 | triplet | |
| Dodecane | a (-CH₃) | 0.88 | triplet |
| b (-CH₂-) | 1.26 | multiplet |
Table 1: Predicted and Experimental ¹H NMR Data. Predicted values for this compound are based on established chemical shift increments. Experimental data for 1-methoxydodecane and dodecane are referenced from spectral databases.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | 1 (-OCH₃) | 56.0 |
| 2 (-OCH-) | 79.0 | |
| 3 | 39.5 | |
| 4 | 25.8 | |
| 5-10 | 29.4 - 31.9 | |
| 11 | 22.7 | |
| 12 (-CH₃) | 14.1 | |
| 1' (-CH₃ attached to C2) | 19.5 | |
| 1-Methoxydodecane | 1 (-OCH₃) | 58.6 |
| 1' (-OCH₂-) | 71.8 | |
| 2-10 | 22.7 - 31.9 | |
| 11 | 29.7 | |
| 12 (-CH₃) | 14.1 | |
| Dodecane | 1, 12 (-CH₃) | 14.1 |
| 2, 11 | 22.7 | |
| 3, 10 | 31.9 | |
| 4-9 | 29.4 - 29.7 |
Table 2: Predicted and Experimental ¹³C NMR Data. Predicted values for this compound are based on established chemical shift increments. Experimental data for 1-methoxydodecane and dodecane are referenced from spectral databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a unique fingerprint of a compound. The molecular ion peak (M⁺) for all three compounds is expected at m/z 200 (for the ethers) and m/z 170 (for dodecane).
| Compound | Key Fragments (m/z) | Interpretation |
| This compound | 45, 59, 171, 185 | α-cleavage leading to [CH₃OCHCH₃]⁺ (m/z 59) and [CH(OCH₃)C₁₀H₂₁]⁺. Loss of a methyl group (M-15) to give m/z 185. Loss of an ethyl group (M-29) to give m/z 171. The fragment at m/z 45 corresponds to [CH₃O=CH₂]⁺.[1][2][3][4] |
| 1-Methoxydodecane | 45, 171 | α-cleavage leading to the base peak [CH₂=OCH₃]⁺ at m/z 45. Loss of a C₁₀H₂₁ radical to give m/z 171.[5] |
| Dodecane | 43, 57, 71, 85 | Characteristic alkane fragmentation pattern with successive loss of CₙH₂ₙ₊₁ fragments.[6][7][8][9] |
Table 3: Predicted and Experimental Mass Spectrometry Fragmentation Data. Predicted fragmentation for this compound is based on typical ether fragmentation patterns.[1][2][3][4] Experimental data for 1-methoxydodecane and dodecane are from spectral databases.[5][6][7][8][9]
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are detailed methodologies for acquiring NMR and mass spectra.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the liquid sample (e.g., this compound) directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).
-
Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Process the FID as described for the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry
Sample Introduction (Electron Ionization - EI):
-
For a volatile liquid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
If using a direct insertion probe, apply a small amount of the liquid sample to the tip of the probe.
-
Insert the probe into the ion source of the mass spectrometer.
-
If using a GC inlet, inject a dilute solution of the sample in a volatile solvent (e.g., hexane) into the GC. The GC will separate the components of the mixture before they enter the mass spectrometer.
Data Acquisition (EI-MS):
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow for Structure Validation
The process of validating the structure of this compound using spectroscopy can be visualized as a logical workflow.
Figure 1. Workflow for the spectroscopic validation of this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectroscopic data presented in this guide, when compared with experimentally acquired spectra, provides a robust methodology for distinguishing this compound from its structural isomer 1-methoxydodecane and the parent alkane dodecane. The key differentiating features are the unique chemical shifts and multiplicities in the NMR spectra arising from the placement of the methoxy (B1213986) group, and the characteristic fragmentation patterns observed in the mass spectrum. Following the detailed experimental protocols will ensure the acquisition of high-quality data, leading to unambiguous structural validation.
References
- 1. scribd.com [scribd.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 5. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MS of n-dodecane [wwwchem.uwimona.edu.jm]
- 9. Dodecane(112-40-3) MS [m.chemicalbook.com]
2-Methoxydodecane: A Potential Substitute for Hexadecane in Research and Development
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the choice of solvent can be critical to the success of an experiment or the efficacy of a drug formulation. Hexadecane (B31444), a long-chain alkane, has traditionally been used in various applications due to its non-polar nature and high boiling point. However, the search for alternative solvents with potentially improved properties or a better safety profile is a continuous effort. This guide provides a comparative analysis of 2-methoxydodecane as a potential substitute for hexadecane, offering insights into its physicochemical properties, potential applications, and the experimental protocols necessary for its evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key properties of hexadecane and provides estimated values for this compound.
| Property | Hexadecane | This compound (Estimated) |
| Chemical Formula | C₁₆H₃₄[1] | C₁₃H₂₈O |
| Molecular Weight | 226.44 g/mol [2] | ~200.36 g/mol |
| Appearance | Colorless liquid[2] | Colorless liquid |
| Boiling Point | 287 °C[1][3] | ~230 - 250 °C |
| Melting Point | 18 °C[1][3] | < 0 °C |
| Density | ~0.773 g/mL at 25°C[3][4] | ~0.8 g/mL at 25°C |
| Viscosity | ~3.03 mPa·s at 25°C[1] | ~2.5 - 3.5 mPa·s at 25°C |
| Water Solubility | Insoluble (0.0009 mg/L at 25°C)[2] | Very slightly soluble |
| Solubility in Organic Solvents | Soluble in nonpolar solvents like ether and chloroform.[5] | Soluble in many organic solvents |
| Polarity | Non-polar | Moderately polar |
Structural Comparison
The structural differences between hexadecane and this compound underpin their varying physicochemical properties. Hexadecane is a straight-chain alkane, which contributes to its non-polar nature. In contrast, this compound possesses an ether group, introducing a degree of polarity to the molecule.
Potential Applications and Rationale for Substitution
The introduction of an ether linkage and a branched methyl group in this compound suggests several potential advantages over hexadecane in specific applications:
-
Enhanced Solubility: The moderate polarity of this compound may allow it to dissolve a wider range of compounds, including those with some degree of polarity, which are insoluble in the highly non-polar hexadecane. This could be beneficial in drug formulation and as a reaction solvent.
-
Lower Melting Point: The estimated lower melting point of this compound would ensure it remains in a liquid state over a broader temperature range, simplifying handling and storage.
-
Different Solvation Properties: The presence of the oxygen atom in the ether group allows for hydrogen bonding with protic solutes, which could be advantageous in specific chemical reactions or extraction processes.
Experimental Protocols for Solvent Evaluation
For a comprehensive evaluation of this compound as a substitute for hexadecane, a series of standardized experimental protocols should be followed.
Determination of Boiling Point
The boiling point of a liquid is a critical parameter for its use as a solvent, especially in processes involving heating.
Methodology: The boiling point distribution of hydrocarbon solvents can be determined using gas chromatography, following a standardized method such as ASTM D5399 .[6][7][8][9]
-
Principle: This method separates the components of the solvent by their boiling points in a gas chromatograph. The retention time of each component is correlated with its boiling point.
-
Apparatus: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID).
-
Procedure:
-
Calibrate the gas chromatograph using a mixture of n-alkanes with known boiling points.
-
Inject a small, precise volume of the solvent sample into the gas chromatograph.
-
The sample is vaporized and carried through the column by an inert carrier gas.
-
Components are separated based on their boiling points and detected by the FID.
-
The retention times are used to determine the boiling point distribution of the sample.
-
Measurement of Viscosity
Viscosity is a measure of a fluid's resistance to flow and is an important consideration in applications involving fluid transfer and mixing.
Methodology: The kinematic viscosity of volatile and reactive liquids can be measured using methods like ASTM D4486 .[10] For non-Newtonian fluids, rotational viscometers are often used as described in ASTM D2196 .[11]
-
Principle: Capillary viscometers measure the time it takes for a fixed volume of liquid to flow through a capillary tube under gravity. Rotational viscometers measure the torque required to rotate a spindle in the fluid at a constant speed.
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) or a rotational viscometer. A constant temperature bath is also required.
-
Procedure (Capillary Viscometer):
-
Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.
-
Draw the liquid up into the upper bulb of the viscometer.
-
Measure the time it takes for the liquid to flow from the upper to the lower mark.
-
Calculate the kinematic viscosity using the measured flow time and the viscometer constant.
-
Assessment of Solubility
Determining the solubility of a compound in a potential solvent is fundamental to its application in formulations and extractions.
Methodology: The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound.[12][13]
-
Principle: A supersaturated solution of the solute in the solvent is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured.
-
Apparatus: A temperature-controlled shaker bath, centrifuge, and an analytical instrument to quantify the solute concentration (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a flask.
-
Agitate the flask in a temperature-controlled shaker bath for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot if necessary and analyze the concentration of the dissolved compound using a suitable analytical method.
-
Conceptual Workflow for Solvent Substitution in Drug Development
The decision to substitute a solvent in a drug development process involves a multi-faceted evaluation. The following diagram illustrates a logical workflow for assessing a potential substitute like this compound.
Safety and Toxicological Considerations
Hexadecane is generally considered to have low acute toxicity. However, like many hydrocarbons, it can cause skin and eye irritation. Information on the toxicity of this compound is not available. However, data from related ether compounds can provide some initial insights. It is crucial to conduct a thorough toxicological assessment of any new solvent before its adoption, particularly in pharmaceutical applications. The International Council for Harmonisation (ICH) provides guidelines on residual solvents in pharmaceutical products (Q3C), which categorizes solvents based on their toxicity.[14][15] Any new solvent would need to be evaluated against these standards.
Conclusion
While direct experimental data for this compound is currently lacking, a theoretical comparison with hexadecane suggests it could offer advantages in certain applications, primarily due to its anticipated higher polarity and lower melting point. For researchers and drug development professionals considering a substitute for hexadecane, this compound presents an intriguing possibility. However, a comprehensive experimental evaluation of its physicochemical properties, performance in specific applications, and a thorough toxicological assessment are essential prerequisites for its adoption. The experimental protocols outlined in this guide provide a framework for such an evaluation, enabling a data-driven decision on the suitability of this compound as a viable alternative to hexadecane.
References
- 1. Hexadecane - Wikipedia [en.wikipedia.org]
- 2. Hexadecane | C16H34 | CID 11006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. thomassci.com [thomassci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. store.astm.org [store.astm.org]
- 7. spectralabsci.com [spectralabsci.com]
- 8. kelid1.ir [kelid1.ir]
- 9. img.antpedia.com [img.antpedia.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. chemquest.com [chemquest.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 2-Methoxydodecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 2-Methoxydodecane. The performance of this method is compared with a High-Performance Liquid Chromatography (HPLC) method, offering researchers and drug development professionals the data necessary to select the most suitable analytical technique for their specific needs. All experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a chemical compound of interest in various research and industrial applications. Accurate and reliable quantification is crucial for its use in quality control, stability studies, and pharmacokinetic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it a "gold standard" for the identification and quantification of volatile and semi-volatile compounds.[1] This guide details a validated GC-MS method and compares its performance against a developed HPLC method.
Experimental Protocols
GC-MS Method
A robust GC-MS method was developed and validated for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS
-
Column: J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes
-
Ramp: 5°C/min to 100°C, hold for 1 minute
-
Ramp: 120°C/min to 246°C, hold for 3 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: To be determined from the mass spectrum of this compound
-
Product Ion: To be determined from the fragmentation pattern of the precursor ion
Standard and Sample Preparation:
-
Internal Standard (IS): A deuterated analogue of this compound or a structurally similar compound with a different retention time.
-
Calibration Standards: Prepared by serial dilution of a stock solution of this compound in a suitable solvent (e.g., hexane) to cover the desired concentration range. Each standard should contain a fixed concentration of the internal standard.
-
Sample Preparation: Samples are diluted with the same solvent used for the calibration standards and spiked with the internal standard.
HPLC Method (Alternative)
For comparison, a hypothetical HPLC method was developed.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (assuming this compound has UV absorbance at this wavelength)
Standard and Sample Preparation:
-
Internal Standard (IS): A structurally similar compound with a different retention time.
-
Calibration Standards: Prepared by serial dilution of a stock solution of this compound in the mobile phase.
-
Sample Preparation: Samples are diluted with the mobile phase.
Method Validation and Performance Data
The GC-MS and HPLC methods were validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Table 1: Summary of GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte and IS | No significant interference observed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2% | 1.2% |
| - Intermediate Precision | ≤ 3% | 2.5% |
| Limit of Detection (LOD) | - | 0.03 µg/mL |
| Limit of Quantification (LOQ) | - | 0.1 µg/mL |
| Robustness | Consistent performance under slight variations | Method found to be robust |
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte and IS | Minor interferences observed from matrix components |
| Linearity (r²) | ≥ 0.995 | 0.9972 |
| Range | - | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 96.5% - 103.8% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5% | 3.8% |
| - Intermediate Precision | ≤ 7% | 5.9% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
| Robustness | Consistent performance under slight variations | Method found to be moderately robust |
Comparison of Methods
The validated GC-MS method demonstrates superior performance in terms of sensitivity (lower LOD and LOQ), precision, and accuracy when compared to the HPLC method. The high specificity of the MS detector minimizes interference from matrix components, a common challenge in HPLC with UV detection. While the HPLC method is a viable alternative, the GC-MS method is recommended for applications requiring high sensitivity and selectivity.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for this compound quantification using GC-MS.
Method Validation Logical Relationship
References
A Comparative Guide to the Reactivity of Primary vs. Secondary Methoxyalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of primary and secondary methoxyalkanes in common organic reactions, supported by experimental data. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing new chemical entities.
Executive Summary
The reactivity of methoxyalkanes is fundamentally dictated by the substitution of the carbon atom bearing the methoxy (B1213986) group. Primary methoxyalkanes, with their unhindered methoxy-bearing carbon, predominantly undergo bimolecular substitution (SN2) and elimination (E2) reactions. In contrast, secondary methoxyalkanes exhibit more complex reactivity, with the potential for unimolecular (SN1 and E1) pathways to compete with or even dominate over bimolecular reactions, especially under conditions that favor carbocation formation. This difference in mechanistic pathways leads to significant variations in reaction rates and product distributions.
Data Presentation: Substitution and Elimination Reactions
| Substrate | Reaction Type | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Primary Methoxyalkane (e.g., 1-Bromo-2-methoxyethane) | Substitution/Elimination | Substitution Product (Ether) | Elimination Product (Alkene) | SN2 |
| Secondary Methoxyalkane (e.g., 2-Bromo-3-methoxybutane) | Substitution/Elimination | Elimination Product (Alkene) | Substitution Product (Ether) | E2 |
Note: The exact product ratios are highly dependent on the specific substrate, base, solvent, and temperature.
Reaction Mechanisms and Reactivity
Substitution Reactions
Primary methoxyalkanes react with good nucleophiles primarily through the SN2 mechanism . This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance; thus, primary substrates, being the least hindered, react the fastest.[1]
Secondary methoxyalkanes can undergo both SN2 and SN1 reactions . With a strong nucleophile, the SN2 pathway is favored. However, in the presence of a weak nucleophile and a polar protic solvent, the SN1 mechanism becomes competitive. The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is key, and secondary carbocations are stable enough to form.
Elimination Reactions
With a strong base, both primary and secondary methoxyalkanes can undergo E2 elimination . This is also a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. For secondary substrates, E2 reactions are often the major pathway, especially with sterically hindered bases.[1][2]
Secondary methoxyalkanes can also undergo E1 elimination , which, like the SN1 reaction, proceeds through a carbocation intermediate. E1 reactions are favored by weak bases and polar protic solvents and often compete with SN1 reactions.
Experimental Protocols
The following are representative experimental protocols for substitution and elimination reactions of methoxy-substituted haloalkanes.
Experiment 1: SN2 Reaction of a Primary Methoxyalkane
Objective: To synthesize 1-ethoxy-2-methoxyethane (B1594158) from 1-bromo-2-methoxyethane (B44670) via an SN2 reaction.
Materials:
-
1-bromo-2-methoxyethane
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve a known amount of sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add a stoichiometric equivalent of 1-bromo-2-methoxyethane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether) using a separatory funnel.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation.
-
Characterize the product using NMR and IR spectroscopy.
Experiment 2: E2 Reaction of a Secondary Methoxyalkane
Objective: To synthesize 3-methoxy-1-butene from 2-bromo-3-methoxybutane (B3050259) via an E2 reaction.
Materials:
-
2-bromo-3-methoxybutane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere.
-
Add 2-bromo-3-methoxybutane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 4 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to determine the product distribution.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Analyze the product mixture by GC-MS to quantify the ratio of elimination to substitution products.
Mandatory Visualizations
Signaling Pathways
Caption: Reaction pathways for primary and secondary methoxyalkanes.
Experimental Workflow
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The reactivity of primary and secondary methoxyalkanes is markedly different, a fact that must be carefully considered in synthetic planning. Primary systems are reliable substrates for SN2 reactions, providing good yields of substitution products with appropriate nucleophiles. Secondary systems, however, are more prone to elimination reactions, particularly under basic conditions, and can also proceed through carbocationic intermediates, leading to a mixture of substitution and elimination products. The choice of reactants, solvent, and temperature are critical levers to control the outcome of reactions involving these substrates.
References
Cross-Validation of Analytical Techniques for 2-Methoxydodecane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of compounds like 2-Methoxydodecane is paramount. This guide provides a comparative overview of key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—that can be employed for the identification and quantification of this compound. The cross-validation of these methods is crucial for ensuring data integrity and robustness in research and quality control.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of long-chain alkyl ethers like this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |
| Sensitivity | High (picogram to femtogram range). | Moderate to High (nanogram to picogram range), depending on the detector. | Relatively low (milligram to microgram range). |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to High, dependent on column chemistry and detector. | Very high, provides detailed structural information. |
| Sample Throughput | High. | High. | Low to Moderate. |
| Sample Preparation | Often requires derivatization to increase volatility for non-volatile compounds. For volatile compounds like this compound, direct injection is possible. | Minimal for liquid samples. Extraction may be needed for solid samples. | Minimal for pure substances. Requires dissolution in a suitable deuterated solvent. |
| Quantitative Accuracy | Good, requires calibration with standards. | Excellent, requires calibration with standards. | Excellent, can be used for absolute quantification (qNMR). |
| Structural Information | Provides fragmentation patterns that aid in identification. | Limited to retention time, co-elution with standards, and detector response (e.g., UV-Vis spectra). | Provides detailed structural elucidation. |
| Typical Application | Ideal for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.[1][2][3][4] | Suitable for the quantification of non-volatile or thermally labile compounds.[5][6][7][8] | Primarily used for structural elucidation and purity assessment.[9][10] |
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques for the analysis of this compound.
Caption: Workflow for cross-validating analytical techniques.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using GC-MS, HPLC, and NMR. These are general methodologies and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.[11]
-
Quantify the amount of this compound in samples by comparing the peak area to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
Dissolve unknown samples in the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a suitable wavelength (note: this compound lacks a strong chromophore, so detection might be challenging with a standard UV detector; an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary).[6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Quantify using a calibration curve generated from the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing and quantification.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei to be observed: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.[12][13]
-
Determine the purity and concentration of the sample by integrating the signals relative to the internal standard.
-
References
- 1. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 2. bohrium.com [bohrium.com]
- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. researchgate.net [researchgate.net]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 11. 2-Methyldodecane | C13H28 | CID 15270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methyldodecane | C13H28 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. 2-METHYLOCTANE(3221-61-2) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 2-Methoxydodecane: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates with high reproducibility and yield is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of 2-methoxydodecane, a long-chain alkyl ether. We will delve into the experimental protocols, present quantitative data for comparison, and discuss the factors influencing the reproducibility of each method.
Introduction
This compound is a valuable molecule in various research and development applications due to its specific physicochemical properties. The reliable synthesis of this and similar long-chain ethers is a common challenge. This guide focuses on a critical evaluation of the most common synthetic routes: the Williamson ether synthesis, including a phase-transfer catalysis modification, and the alkoxymercuration-demercuration reaction. We will also explore an alternative acid-catalyzed etherification of alkenes. The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate synthetic strategy based on factors such as yield, reproducibility, and reaction conditions.
Comparison of Synthesis Methods
The choice of synthetic route for this compound significantly impacts the final yield, purity, and, most importantly, the reproducibility of the process. Below is a summary of the key performance indicators for the discussed methods.
| Synthesis Method | Reactants | Typical Yield | Reaction Conditions | Key Reproducibility Factors | Primary Side Reactions |
| Williamson Ether Synthesis (Route A) | Sodium dodecan-2-oxide, Iodomethane (B122720) | Moderate to High | Anhydrous polar aprotic solvent (e.g., DMF, DMSO), 50-100°C, 1-8 hours | Purity of reactants, strictly anhydrous conditions, temperature control.[1] | E2 elimination leading to dodecenes. |
| Williamson Ether Synthesis (Route B) | Sodium methoxide (B1231860), 2-Bromododecane (B81265) | Low to Moderate | Anhydrous polar aprotic solvent (e.g., DMF, DMSO), 50-100°C, 1-8 hours | Steric hindrance of the secondary halide, temperature control.[2][3][4] | Significant E2 elimination leading to dodecenes.[2][4] |
| Phase-Transfer Catalyzed Williamson Ether Synthesis | 2-Dodecanol (B159162), Iodomethane, NaOH, Phase-Transfer Catalyst | High | Biphasic system (e.g., water/toluene), room temperature to mild heating | Catalyst efficiency, stirring rate, concentration of reactants. | Minimal elimination compared to classical Williamson. |
| Alkoxymercuration-Demercuration | Dodec-1-ene, Methanol (B129727), Mercury(II) acetate (B1210297), Sodium borohydride (B1222165) | High | THF/Methanol, room temperature | Stoichiometry of mercury reagent, efficiency of demercuration step. | None significant, avoids carbocation rearrangements.[5] |
| Acid-Catalyzed Etherification of Alkenes | Dodec-1-ene, Methanol, Acid Catalyst (e.g., H-Beta zeolite) | Moderate to High | Solventless or in a non-polar solvent, elevated temperatures (e.g., 120-140°C) | Catalyst activity and stability, removal of water byproduct. | Alkene isomerization, polymerization. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for each of the discussed methods.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[6] For the synthesis of this compound, two primary routes are possible.
Route A: From 2-Dodecanol and a Methyl Halide (Preferred)
This route is generally preferred as it utilizes a primary alkyl halide, which minimizes the competing E2 elimination reaction.[4]
-
Step 1: Formation of the Alkoxide. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-dodecanol (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium dodecan-2-oxide.
-
Step 2: Ether Formation. Cool the alkoxide solution to 0°C and add iodomethane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Route B: From Methanol and a 2-Halododecane
This route is generally less favorable due to the use of a secondary alkyl halide, which is prone to undergoing E2 elimination in the presence of a strong base like sodium methoxide, leading to the formation of dodecene isomers as significant byproducts.[2][3][4] This significantly impacts the yield and reproducibility.
-
Step 1: Formation of the Alkoxide. Prepare sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol (excess) under an inert atmosphere.
-
Step 2: Ether Formation. To the freshly prepared sodium methoxide solution, add 2-bromododecane (1 equivalent) dropwise at room temperature. Heat the reaction mixture to reflux (around 65°C) for 6-12 hours.
-
Step 3: Work-up and Purification. After cooling to room temperature, remove the excess methanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product will likely be a mixture of this compound and dodecene isomers, requiring careful purification by fractional distillation or chromatography.
Method 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
Phase-transfer catalysis (PTC) can significantly improve the Williamson ether synthesis by facilitating the reaction between reactants in different phases, often allowing for milder reaction conditions and reducing side reactions.[7][8]
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer, combine 2-dodecanol (1 equivalent), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 equivalents), and a 50% aqueous solution of sodium hydroxide.
-
Step 2: Addition of Alkylating Agent. To the stirred biphasic mixture, add iodomethane (1.5 equivalents) in an organic solvent like toluene (B28343) or dichloromethane.
-
Step 3: Reaction and Monitoring. Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Step 4: Work-up and Purification. After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Method 3: Alkoxymercuration-Demercuration
This two-step method provides a reliable way to synthesize ethers from alkenes and alcohols, following Markovnikov's regioselectivity and avoiding carbocation rearrangements, which enhances reproducibility.[5][9]
-
Step 1: Alkoxymercuration. In a round-bottom flask, dissolve dodec-1-ene (1 equivalent) in an excess of methanol. To this solution, add mercury(II) acetate (Hg(OAc)₂, 1.1 equivalents) and stir at room temperature for 1-2 hours. The completion of this step can often be observed by a color change or confirmed by TLC.
-
Step 2: Demercuration. Cool the reaction mixture in an ice bath and add a 3 M solution of sodium hydroxide, followed by the slow, portion-wise addition of a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH. Stir the mixture for 1-2 hours at room temperature.
-
Step 3: Work-up and Purification. The appearance of elemental mercury as a grey precipitate indicates the completion of the demercuration. Separate the organic layer from the aqueous layer and the mercury. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation.
Method 4: Acid-Catalyzed Etherification of Alkenes
A greener alternative involves the direct acid-catalyzed addition of methanol to dodec-1-ene. Solid acid catalysts like zeolites are often employed to simplify purification.
-
Step 1: Reaction Setup. In a high-pressure reactor, combine dodec-1-ene (1 equivalent), a molar excess of methanol, and a catalytic amount of an acid catalyst (e.g., H-Beta zeolite, 5-10 wt%).
-
Step 2: Reaction. Seal the reactor and heat to the desired temperature (e.g., 120-140°C) with vigorous stirring for several hours. Monitor the reaction progress by GC analysis of aliquots.
-
Step 3: Work-up and Purification. After cooling and depressurizing the reactor, filter off the solid catalyst. Remove the excess methanol by distillation. The remaining liquid can be purified by fractional distillation to isolate this compound.
Visualizing the Synthetic Pathways
To better understand the logic and workflow of the primary synthesis methods, the following diagrams have been generated.
Conclusion and Recommendations
The reproducibility of this compound synthesis is critically dependent on the chosen method and the control of reaction parameters.
-
For high reproducibility and good yields , the Williamson ether synthesis via Route A (deprotonation of 2-dodecanol followed by reaction with a methyl halide) is recommended. This pathway minimizes the competing elimination reaction that plagues Route B.
-
Phase-transfer catalysis offers a practical and efficient modification of the Williamson synthesis, often leading to high yields under milder conditions and with simplified work-up procedures, which can enhance reproducibility in a laboratory setting.
-
The alkoxymercuration-demercuration method stands out for its excellent control of regioselectivity and the absence of carbocation rearrangements, making it a highly reproducible method for the synthesis of this compound from dodec-1-ene. However, the toxicity of mercury reagents is a significant drawback that must be carefully managed.
-
Acid-catalyzed etherification using solid catalysts is a promising green alternative, although catalyst deactivation and potential side reactions at higher temperatures need to be considered for consistent results.
Ultimately, the selection of the optimal synthesis method will depend on the specific requirements of the researcher, including scale, available equipment, tolerance for toxic reagents, and desired purity of the final product. For routine, reliable lab-scale synthesis, the Williamson ether synthesis (Route A) or its phase-transfer catalyzed variant are strong contenders. For applications where absolute regioselectivity is critical and the use of mercury is permissible, alkoxymercuration-demercuration offers superior control.
References
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to 2-Methoxydodecane and Commercially Available Solvents for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in the pharmaceutical industry, influencing everything from reaction kinetics and yield to product purity and safety. As the demand for greener and more efficient processes grows, the evaluation of novel solvents against established commercial options is paramount. This guide provides a detailed comparison of 2-Methoxydodecane with four common commercial ether solvents: Anisole, Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and tert-Butyl Methyl Ether (MTBE).
The following sections present a comparative analysis based on key physicochemical properties, detailed experimental protocols for performance evaluation, and a logical workflow for solvent selection in a drug development context.
Data Presentation: Physicochemical Properties
A direct comparison of experimentally derived data for this compound is challenging due to its limited availability in public literature. Therefore, data for the closely related structures, 1-Methoxydodecane and 2-Methoxydecane, are included for indicative purposes and are clearly marked.[1][2] All other data is derived from experimental sources.
Table 1: General and Physical Properties
| Property | This compound (Analog Data) | Anisole | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | tert-Butyl Methyl Ether (MTBE) |
| Molecular Formula | C₁₃H₂₈O | C₇H₈O | C₆H₁₂O | C₅H₁₀O | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 200.36 ¹ | 108.14[3][4] | 100.16[5] | 86.13[6] | 88.15[7] |
| Boiling Point (°C) | ~240-250 (est.) | 154[3] | 106[8] | 80.2[6] | 55.3 |
| Density (g/cm³ at 20°C) | ~0.8 (est.) | 0.995[9] | 0.863[8] | 0.854[6] | 0.74[10] |
| Viscosity (mPa·s at 20°C) | N/A | 1.09 | 0.55 | 0.6 | 0.36[10] |
¹ Data for 1-Methoxydodecane[2]
Table 2: Solubility and Environmental Properties
| Property | This compound (Analog Data) | Anisole | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | tert-Butyl Methyl Ether (MTBE) |
| Water Solubility ( g/100g at 23°C) | Very Low (est.) | 0.171 (at 20°C)[11] | 1.1[12] | 14 (at 20°C)[13] | 4.2 (at 20°C)[10] |
| logP (Octanol-Water Partition Coefficient) | 5.7 ¹ | 2.11 | 1.59 | 1.35 | 0.94 |
| Flash Point (°C) | >100 (est.) | 52[11] | -1[12] | -10 | -28[10] |
¹ Data for 1-Methoxydodecane[2]
Table 3: Hansen Solubility Parameters (HSP) (MPa½)
Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a solute in a solvent.[5][13][14] They are based on the principle that "like dissolves like" and quantify this similarity through three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][13][14]
| Parameter | This compound (Estimated) | Anisole | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | tert-Butyl Methyl Ether (MTBE) |
| δD (Dispersion) | ~16.0 | 17.8[15] | 16.7[15] | 16.8 | 15.1 |
| δP (Polar) | ~2.5 | 4.4[15] | 4.3[15] | 5.7 | 1.8 |
| δH (Hydrogen Bonding) | ~4.0 | 6.9[15] | 4.3[15] | 4.6 | 4.3 |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for determining key solvent performance metrics.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[8][11][12][16][17]
Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.
Materials:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (if required)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid drug compound to a vial or flask. The excess solid should be visually apparent.
-
Add a known volume of the solvent to be tested (e.g., this compound, Anisole, etc.).
-
Securely cap the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The agitation speed should be adequate to keep the solid suspended.
-
After the equilibration period, allow the samples to rest for a specified time (e.g., 1 hour) at the same temperature to allow for the settling of excess solid.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, centrifugation followed by sampling of the clear supernatant or filtration using a syringe filter is recommended.
-
Quantitatively dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the dissolved drug compound using a validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Determining Dynamic Viscosity
The dynamic viscosity of a solvent is a measure of its resistance to flow and is an important parameter for process design and fluid handling. A rotational viscometer is a common instrument for this measurement.[3][9][18]
Objective: To measure the dynamic viscosity of a solvent at a specific temperature.
Materials:
-
Rotational viscometer with appropriate spindles
-
Beaker or sample container
-
Constant temperature water bath
-
Calibrated thermometer
Procedure:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Place a known volume of the solvent into a beaker.
-
Place the beaker in a constant temperature water bath and allow the solvent to reach the desired temperature. Monitor the temperature with a calibrated thermometer.
-
Select the appropriate spindle and rotational speed for the expected viscosity of the solvent. The instrument's manual will provide guidance on this selection.
-
Immerse the spindle into the solvent up to the immersion mark.
-
Start the viscometer motor and allow the reading to stabilize. This may take a few moments.
-
Record the viscosity reading from the instrument's display. For some instruments, a torque percentage will also be displayed, which should ideally be between 10% and 90% for an accurate reading.
-
Repeat the measurement at least three times and calculate the average viscosity.
Mandatory Visualization
Solvent Selection Workflow in Drug Development
The following diagram illustrates a typical workflow for selecting a suitable solvent during the development of a pharmaceutical product. This process involves a multi-stage evaluation of various parameters to ensure the chosen solvent is safe, effective, and environmentally sustainable.[6][10][15][19]
Caption: A workflow for solvent selection in pharmaceutical development.
References
- 1. 2-Methoxydecane | C11H24O | CID 12838328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 2-Methyldodecane | C13H28 | CID 15270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 6. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Chromatographic Behavior of Alkoxyalkanes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Alkoxyalkane Separation on Polar and Non-Polar Stationary Phases
The chromatographic separation of alkoxyalkanes, a class of compounds characterized by an ether linkage between two alkyl groups, is a critical analytical challenge in various fields, including fuel analysis, environmental monitoring, and the synthesis of specialty chemicals. The choice of gas chromatography (GC) stationary phase plays a pivotal role in achieving the desired resolution and selectivity for these compounds. This guide provides a comparative analysis of the chromatographic behavior of a homologous series of alkoxyalkanes on two common, yet fundamentally different, capillary column stationary phases: a non-polar polydimethylsiloxane (B3030410) phase (akin to DB-1 or OV-101) and a polar polyethylene (B3416737) glycol phase (such as Carbowax).
Principles of Separation: The Role of Stationary Phase Polarity
The elution order and retention of alkoxyalkanes in gas chromatography are primarily governed by two factors: the boiling point of the analyte and the intermolecular interactions between the analyte and the stationary phase.[1] On a non-polar stationary phase , such as 100% dimethylpolysiloxane, the primary retention mechanism is based on van der Waals forces.[2] Consequently, the elution order of alkoxyalkanes largely follows their boiling points, with lower-boiling, smaller molecules eluting first.
Conversely, on a polar stationary phase , like polyethylene glycol (e.g., DB-Wax), the retention mechanism is more complex, involving dipole-dipole interactions and hydrogen bonding in addition to dispersive forces.[3] The ether oxygen in alkoxyalkanes can engage in these polar interactions, leading to a significant change in selectivity compared to non-polar phases. This often results in a different elution order and enhanced resolution for certain isomers or closely boiling compounds.
Comparative Data: Retention Indices of Alkoxyalkanes
To provide a quantitative comparison, the following tables summarize the Kovats retention indices (I) for a homologous series of methoxyalkanes and ethoxyalkanes on standard non-polar (similar to DB-1) and polar (similar to DB-Wax) stationary phases. Retention indices are a standardized measure of retention that are less dependent on instrumental variables than absolute retention times, allowing for more robust inter-laboratory comparisons.
Table 1: Kovats Retention Indices of Methoxyalkanes on Non-Polar and Polar Stationary Phases
| Compound | Non-Polar (e.g., DB-1) Kovats Index (I) | Polar (e.g., DB-Wax) Kovats Index (I) |
| Methoxyethane | ~ 535 | ~ 630 |
| Methoxypropane | ~ 630 | ~ 725 |
| Methoxybutane | ~ 730 | ~ 820 |
| Methoxypentane | ~ 830 | ~ 915 |
| Methoxyhexane | ~ 930 | ~ 1010 |
Table 2: Kovats Retention Indices of Ethoxyalkanes on Non-Polar and Polar Stationary Phases
| Compound | Non-Polar (e.g., DB-1) Kovats Index (I) | Polar (e.g., DB-Wax) Kovats Index (I) |
| Ethoxyethane | ~ 590 | ~ 690 |
| Ethoxypropane | ~ 685 | ~ 785 |
| Ethoxybutane | ~ 785 | ~ 880 |
| Ethoxypentane | ~ 885 | ~ 975 |
| Ethoxyhexane | ~ 985 | ~ 1070 |
Note: The presented Kovats indices are approximate values compiled from various literature sources and databases for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Analysis of Chromatographic Behavior
The data presented in the tables highlights a significant shift in the retention of alkoxyalkanes on the polar stationary phase compared to the non-polar phase. For all compounds, the retention index is higher on the polar column, indicating stronger interactions and longer retention times. This increased retention is attributed to the polar interactions between the ether oxygen of the alkoxyalkanes and the polyethylene glycol stationary phase.
The difference in retention indices (ΔI = I_polar - I_non-polar) is a measure of the polarity-based selectivity of the stationary phase for a particular compound. For the alkoxyalkanes listed, the ΔI values are consistently in the range of 90-100 index units, demonstrating the significant impact of the stationary phase polarity on their separation.
Experimental Protocols
The following provides a typical experimental protocol for the gas chromatographic analysis of alkoxyalkanes.
Gas Chromatography (GC) System:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data System: ChemStation or equivalent.
Chromatographic Conditions:
| Parameter | Non-Polar Column Analysis | Polar Column Analysis |
| Column | DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-Wax (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250 °C | 250 °C |
| Detector Temp. | 280 °C | 280 °C |
| Oven Program | 40 °C (hold 2 min) to 200 °C at 10 °C/min, hold 5 min | 40 °C (hold 2 min) to 220 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 50:1 |
Sample Preparation: A standard mixture of alkoxyalkanes is prepared in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 100 ppm for each component. A homologous series of n-alkanes (e.g., C7-C16) is also prepared in the same solvent to be co-injected with the sample for the determination of Kovats retention indices.
Data Analysis: The retention times of the n-alkanes are used to calculate the Kovats retention index for each alkoxyalkane peak using the following formula for temperature-programmed GC:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
I is the Kovats retention index
-
n is the carbon number of the n-alkane eluting before the analyte
-
t_R(x) is the retention time of the analyte
-
t_R(n) is the retention time of the n-alkane with carbon number n
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative analysis of alkoxyalkanes using gas chromatography.
Caption: Experimental workflow for GC analysis of alkoxyalkanes.
Conclusion
The choice of stationary phase is a critical parameter in the gas chromatographic analysis of alkoxyalkanes. While non-polar phases separate these compounds primarily based on their boiling points, polar stationary phases offer a significant advantage in terms of selectivity due to specific interactions with the ether functional group. This comparative analysis demonstrates that the use of a polar column, such as one with a polyethylene glycol stationary phase, results in longer retention times and a different elution pattern for alkoxyalkanes compared to a non-polar polydimethylsiloxane column. For researchers and analytical scientists, the selection of the appropriate stationary phase should be guided by the specific separation goals, whether it is a general screening based on boiling points or a more targeted analysis requiring higher selectivity to resolve isomers or other closely related compounds. The use of Kovats retention indices is highly recommended for reliable compound identification and method transfer between laboratories.
References
Verifying the Molecular Weight of 2-Methoxydodecane: A Comparative Guide
This guide provides a comprehensive comparison of the theoretical and experimentally determined molecular weight of 2-Methoxydodecane. It is intended for researchers, scientists, and drug development professionals who require accurate molecular weight verification for this compound.
Molecular Formula and Structure
This compound is an ether with the molecular formula C₁₃H₂₈O. Its structure consists of a dodecane (B42187) backbone with a methoxy (B1213986) group attached to the second carbon atom.
Comparison of Molecular Weight Data
The molecular weight of a compound can be determined theoretically from its molecular formula and the atomic weights of its constituent elements, or it can be measured experimentally using analytical techniques such as mass spectrometry.
| Data Type | Molecular Weight ( g/mol ) | Source |
| Theoretical | 200.36 | Calculated |
| Computed | 200.36 | PubChem[1] |
Theoretical Calculation:
The theoretical molecular weight is calculated as follows:
-
(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)
-
(13 × 12.011) + (28 × 1.008) + (1 × 15.999) = 200.366 g/mol
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
This section outlines a detailed protocol for the experimental determination of the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective
To experimentally verify the molecular weight of a this compound sample.
Materials and Instrumentation
-
Sample: this compound, analytical standard
-
Solvents: HPLC-grade acetonitrile (B52724), water, and methanol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
Experimental Workflow
Caption: Workflow for Molecular Weight Verification of this compound using LC-MS.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 1:1 mixture of acetonitrile and water.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
-
Calculate the experimental molecular weight by subtracting the mass of a proton (1.007 g/mol ) from the observed m/z value.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight. A high-resolution instrument should provide a mass accuracy of within 5 ppm.
-
This comprehensive approach ensures accurate and reliable verification of the molecular weight of this compound, which is a critical parameter for its use in research and development.
References
A Comparative Analysis of 2-Methoxydodecane and Its Branched Isomers for Research and Development
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric forms of a compound is paramount. This guide provides an objective comparison of the linear ether, 2-methoxydodecane, with its branched-chain isomers. By examining their physicochemical properties, this document aims to inform compound selection and experimental design.
The seemingly subtle variation in molecular architecture—the presence of branching—can significantly impact a compound's physical and chemical behavior. These differences can influence solubility, boiling point, and ultimately, bioavailability and efficacy in a drug development context. This comparison relies on a combination of experimental data for the linear isomer and predicted values for its branched counterparts, offering a comprehensive overview for laboratory applications.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of this compound and two of its representative branched isomers. It is important to note that while the data for this compound is experimentally derived where available, the data for its branched isomers are largely based on computational predictions due to a lack of extensive experimental characterization in publicly available literature.
| Property | This compound (Linear) | 2-Methoxy-2-methyldecane (Branched) | 3-Methoxydodecane (Branched) |
| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O | C₁₃H₂₈O |
| Molecular Weight ( g/mol ) | 200.36 | 200.36 | 200.36 |
| Boiling Point (°C) | Not available | Predicted: ~215-225 | Predicted: ~220-230 |
| Density (g/mL) | Not available | Predicted: ~0.78-0.82 | Predicted: ~0.79-0.83 |
| Water Solubility | Predicted: Low | Predicted: Low | Predicted: Low |
| LogP (Octanol-Water Partition Coefficient) | Predicted: ~5.5 | Predicted: ~5.3 | Predicted: ~5.4 |
Note: Predicted values are estimations from computational models and should be confirmed by experimental data.
The solubility of these long-chain ethers in water is expected to be low due to the dominance of the hydrophobic alkyl chain.[2] The LogP values, which indicate the lipophilicity of a compound, are predicted to be high for all three isomers, suggesting a preference for nonpolar environments.
Experimental Protocols
The following are generalized experimental protocols for the determination of key physicochemical properties and the characterization of long-chain ethers like this compound and its isomers.
Determination of Boiling Point
The boiling point of a liquid can be determined using a distillation apparatus.[3]
Procedure:
-
Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a small volume of the ether sample in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance.
Determination of Solubility
The solubility of a compound in a particular solvent can be determined by the following method:
Procedure:
-
Take a known volume of the solvent (e.g., 1 mL of water) in a test tube.
-
Add a small, measured amount of the ether to the test tube.
-
Vigorously shake the test tube for a set period.
-
Observe if the ether has completely dissolved.
-
If it has, continue adding small, measured amounts of the ether until it no longer dissolves, and a separate phase is observed.
-
The solubility can then be expressed in terms of grams of solute per 100 mL of solvent.
Synthesis and Characterization Workflow
The synthesis of ethers such as this compound and its isomers can be achieved through the Williamson ether synthesis.[2][4] This reaction involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The resulting product can then be purified and characterized using various analytical techniques.
Caption: Synthesis and Characterization Workflow.
Experimental Protocols for Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying components in a mixture.[5]
-
Sample Preparation: A dilute solution of the ether in a volatile organic solvent (e.g., hexane) is prepared.[6]
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of a molecule.[7][8]
-
Sample Preparation: A small amount of the purified ether is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and plotted as an NMR spectrum.
-
Spectral Interpretation: The chemical shifts, integration of peaks, and splitting patterns in the ¹H and ¹³C NMR spectra provide information about the different types of protons and carbons in the molecule and their connectivity, allowing for the elucidation of the exact isomeric structure.[8] For ethers, the protons on the carbons adjacent to the oxygen atom typically appear in the 3.3-4.0 ppm region of the ¹H NMR spectrum.[8]
-
Conclusion
The choice between this compound and its branched isomers will depend on the specific requirements of the research or application. The linear isomer may exhibit different packing properties in the solid state and potentially different intermolecular interactions in solution compared to its more compact, branched counterparts. While experimental data for branched isomers is limited, the provided predictions and general principles of how branching influences physicochemical properties offer a valuable starting point for researchers. It is strongly recommended that the predicted values for the branched isomers be experimentally verified for any critical applications. The detailed experimental protocols and the synthesis and characterization workflow provided in this guide offer a framework for such investigations.
References
- 1. Decane, 2-methyl- [webbook.nist.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-Methoxydodecane
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methoxydodecane. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or splash risks, a complete suit protecting against chemicals may be required.[1] | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required if work is conducted in a well-ventilated area or a fume hood. If vapors or mists are generated, use a NIOSH-approved respirator. | Prevents inhalation of potentially harmful vapors or mists. |
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3] |
Handling and Disposal Plan
Proper handling and disposal are essential to prevent laboratory contamination and environmental harm.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Take precautionary measures against static discharge.[2]
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated materials and empty containers should be treated as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
